4-(4-Iodopyrimidin-2-yl)morpholine
Description
Properties
CAS No. |
845658-53-9 |
|---|---|
Molecular Formula |
C8H10IN3O |
Molecular Weight |
291.09g/mol |
IUPAC Name |
4-(4-iodopyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H10IN3O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |
InChI Key |
HRVDEVXJLNBVAU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=CC(=N2)I |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)I |
Origin of Product |
United States |
4-(4-Iodopyrimidin-2-yl)morpholine chemical structure and properties
This technical guide details the structural analysis, synthetic challenges, and medicinal chemistry applications of 4-(4-Iodopyrimidin-2-yl)morpholine , a strategic heterocyclic scaffold.
A Strategic Scaffold for Kinase Inhibitor Discovery and Cross-Coupling
Executive Summary
4-(4-Iodopyrimidin-2-yl)morpholine (Systematic Name: 2-morpholino-4-iodopyrimidine) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., PI3K, mTOR) and DNA repair modulators. Its structural uniqueness lies in the regiochemical arrangement of the morpholine and iodine substituents. Unlike the thermodynamically favored 4-morpholino isomer, this 2-morpholino-4-iodo variant presents a synthetic challenge due to the natural electrophilicity patterns of the pyrimidine ring. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and utility as a "privileged structure" in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position with a morpholine ring (via the nitrogen atom) and at the C4 position with an iodine atom.
| Property | Data |
| IUPAC Name | 4-(4-Iodopyrimidin-2-yl)morpholine |
| Common Name | 2-Morpholino-4-iodopyrimidine |
| Molecular Formula | C₈H₁₀IN₃O |
| Molecular Weight | 291.09 g/mol |
| SMILES | Ic1ccnc(N2CCOCC2)n1 |
| CAS Number | Note: Often custom synthesized; related isomer 4-(6-iodopyrimidin-4-yl)morpholine is CAS 1704065-03-1. |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, DMF; sparingly soluble in water. |
Structural Pharmacophore Analysis
-
Morpholine Ring (C2): Acts as a hydrogen bond acceptor (ether oxygen) and improves aqueous solubility/metabolic stability. In kinase inhibitors, this moiety often projects into the solvent-exposed region or interacts with the hinge region.
-
Iodine Atom (C4): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for facile diversification at a late stage.
-
Pyrimidine Core: An electron-deficient aromatic system that facilitates nucleophilic aromatic substitution (SₙAr) and participates in π-π stacking interactions within protein active sites.
Synthetic Routes & Regioselectivity Challenges
Synthesizing 2-morpholino-4-iodopyrimidine is non-trivial because the C4 position of a 2,4-dihalopyrimidine is significantly more electrophilic than the C2 position. Direct SₙAr with morpholine typically yields the wrong isomer (4-morpholino-2-halopyrimidine) as the major product.
The Regioselectivity Problem
When 2,4-dichloropyrimidine reacts with a nucleophile (morpholine), the reaction occurs preferentially at C4 due to the para-like resonance stabilization of the Meisenheimer complex.
-
Major Product: 4-morpholino-2-chloropyrimidine.
-
Target Product (Minor): 2-morpholino-4-chloropyrimidine (Precursor to title compound).
Validated Synthetic Strategy
To obtain the target 4-(4-iodopyrimidin-2-yl)morpholine , a "Reverse Functionalization" or "Separation-Halogen Exchange" approach is required.
Protocol: Isolation and Finkelstein Exchange
-
SₙAr Reaction: React 2,4-dichloropyrimidine with morpholine (1.0 eq) at 0°C.
-
Isomer Separation: The mixture will contain ~9:1 ratio of C4:C2 substitution. Isolate the minor 2-morpholino-4-chloropyrimidine via flash column chromatography (Silica, Hexane/EtOAc gradient). The C2-isomer typically elutes later due to higher polarity.
-
Halogen Exchange (Finkelstein): Convert the 4-chloro derivative to the 4-iodo target using NaI/HI or Acetyl Chloride/NaI in acetonitrile.
Caption: Synthetic workflow highlighting the critical separation step required to overcome natural regioselectivity.
Experimental Protocols
A. Synthesis of Precursor (2-Morpholino-4-chloropyrimidine)
-
Reagents: 2,4-Dichloropyrimidine (10 mmol), Morpholine (10 mmol), Triethylamine (12 mmol), THF (50 mL).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in dry THF and cool to 0°C.
-
Add Triethylamine followed by the dropwise addition of Morpholine over 30 minutes. Crucial: Slow addition favors kinetic control.
-
Stir at 0°C for 4 hours, then warm to RT.
-
Quench with water, extract with EtOAc.
-
Purification: Flash chromatography (0-30% EtOAc in Hexanes). The major isomer (4-morpholino) elutes first. Collect the minor, slower-eluting fraction (2-morpholino).
-
B. Conversion to 4-Iodo Target (Finkelstein-like)
-
Reagents: 2-Morpholino-4-chloropyrimidine (1 mmol), Sodium Iodide (5 mmol), Acetyl Chloride (0.5 mmol), Acetonitrile (10 mL).
-
Procedure:
-
Suspend NaI in dry Acetonitrile.
-
Add Acetyl Chloride (catalytic activation) and stir for 10 min.
-
Add the chloro-precursor.[1]
-
Reflux for 12-24 hours under Nitrogen.
-
Cool, dilute with water/bicarb, and extract with DCM. The iodine substitution is driven by the solubility difference of NaCl vs NaI.
-
C. Suzuki-Miyaura Coupling (Application)
-
Purpose: Functionalizing the C4 position.
-
Reagents: Target Molecule (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).
-
Conditions: 90°C, 4 hours.
-
Note: The C4-Iodo group is extremely reactive; oxidative addition occurs rapidly even with mild catalysts.
Reactivity Profile & Medicinal Chemistry Utility
The 2-morpholino-4-iodopyrimidine scaffold is a "privileged" motif. The specific arrangement of atoms imparts unique electronic properties:
-
Electronic Deactivation: The morpholine at C2 is an electron-donating group (EDG) by resonance. This makes the pyrimidine ring more electron-rich than the unsubstituted parent, but the C4-Iodo remains highly susceptible to oxidative addition by Pd(0).
-
Solubility & ADME: The morpholine oxygen lowers the LogP (approx 1.5 - 2.0), improving drug-likeness compared to purely aromatic analogs.
-
Kinase Binding Mode: In PI3K/mTOR inhibitors, the morpholine oxygen often functions as a key hydrogen bond acceptor for the hinge region valine or isoleucine residues.
Caption: Reactivity map showing the distinct roles of the C4-Iodo handle and the Morpholine pharmacophore.
Safety & Handling
-
Hazards: As an organoiodide, the compound is potentially light-sensitive and should be stored in amber vials. It is likely a skin and eye irritant (H315, H319).
-
Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent deiodination or oxidation.
-
Disposal: Halogenated organic waste streams.
References
-
Regioselectivity of SₙAr on Pyrimidines
- Title: "Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines"
- Source: Journal of Organic Chemistry (2015)
-
URL:[Link]
-
Cross-Coupling of Chloropyrimidines
- Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"
- Source: NIH / Journal of the American Chemical Society
-
URL:[Link]
-
Morpholine in Medicinal Chemistry
- Title: "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Source: European Journal of Medicinal Chemistry
-
URL:[Link]
-
Synthetic Methodology for Iodopyrimidines
Sources
Technical Deep Dive: The 4-Iodo-2-Morpholinopyrimidine Scaffold
Executive Summary: The "Privileged" Kinase Scaffold
The 4-iodo-2-morpholinopyrimidine scaffold represents a high-value intermediate in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This structure combines two critical pharmacophores:
-
The Pyrimidine Core: A classic hinge-binding motif capable of forming mono- or bidentate hydrogen bonds with the kinase ATP-binding site (e.g., Val851 in PI3K
). -
The C2-Morpholine Ring: A solubility-enhancing group that often projects into the solvent-exposed region or interacts with the ribose-binding pocket, improving pharmacokinetic (PK) properties and potency.
-
The C4-Iodine Handle: A highly reactive electrophile (superior to chloride) that enables difficult cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with sterically hindered or electron-poor nucleophiles.
This guide details the synthesis, reactivity, and application of this scaffold, addressing the specific regioselectivity challenges that often confound standard synthetic approaches.
The Regioselectivity Paradox & Synthesis Strategy
A common pitfall in synthesizing 2,4-disubstituted pyrimidines is the inherent reactivity difference between the C2 and C4 positions.
The Challenge: Direct Substitution Fails
Attempting to synthesize 4-iodo-2-morpholinopyrimidine by reacting 2,4-diiodopyrimidine (or 2,4-dichloropyrimidine) with morpholine typically yields the wrong isomer . Nucleophilic aromatic substitution (
-
Reaction: 2,4-Diiodopyrimidine + Morpholine
4-Morpholino-2-iodopyrimidine (Major Product) -
Result: The iodine is lost at the position where it is most needed for subsequent coupling.
The Solution: De Novo Ring Construction
To guarantee the 2-morpholino-4-iodo regiochemistry, a "bottom-up" approach is required. This involves constructing the pyrimidine ring around the morpholine guanidine, followed by functionalization.
Validated Synthetic Protocol
The following protocol ensures 100% regioselectivity for the C2-morpholino isomer.
Step 1: Synthesis of Morpholine-4-carboximidamide (Morpholino-Guanidine)
-
Reagents: Morpholine, Cyanamide (
), HCl (dioxane). -
Conditions: Reflux in ethanol or fusion at 100°C.
-
Mechanism: Nucleophilic addition of morpholine to cyanamide.
Step 2: Cyclization to 2-Morpholinopyrimidin-4(3H)-one
-
Reagents: Morpholino-guanidine, Ethyl propiolate (or Ethyl acetoacetate for 6-methyl analogs), NaOEt.
-
Conditions: Reflux in EtOH, 4-12 h.
-
Outcome: Formation of the pyrimidine ring with the morpholine fixed at C2 and a hydroxyl/tautomeric ketone at C4.
Step 3: Chlorination (The Precursor)
-
Reagents:
(neat or in toluene), DIPEA (cat.). -
Conditions: Reflux, 2-4 h.
-
Product: 4-Chloro-2-morpholinopyrimidine (Stable, commercial intermediate).
Step 4: Finkelstein Exchange (The "Activation")
-
Reagents: NaI (5-10 eq), Acetyl Chloride (cat.) or HI (57%), MeCN or Acetone.
-
Conditions: Reflux, 1-2 h (protect from light).
-
Product: 4-Iodo-2-morpholinopyrimidine .
-
Note: The iodo-derivative is less stable than the chloro-derivative and is often prepared in situ or used immediately for difficult couplings.
Visualization: Synthetic Workflow
Figure 1: De Novo synthesis pathway ensuring correct regiochemistry (C2-Morpholine, C4-Iodine).
Reactivity Profile & Applications
Why the 4-Iodo? (vs. 4-Chloro)
While the 4-chloro analog is stable, the 4-iodo variant offers significantly faster oxidative addition rates in Pd-catalyzed cross-coupling. This is critical when:
-
Coupling Partner is Sterically Hindered: e.g., ortho-substituted phenylboronic acids.
-
Coupling Partner is Electron-Poor: e.g., Pyridine-boronic acids or electron-deficient anilines.
-
Low Temperature Required: To prevent decomposition of sensitive functional groups.
| Feature | 4-Chloro-2-morpholinopyrimidine | 4-Iodo-2-morpholinopyrimidine |
| Bond Energy (C-X) | ~400 kJ/mol (Stronger) | ~240 kJ/mol (Weaker) |
| Oxidative Addition | Slow (Requires heat, active ligands like XPhos) | Fast (Often RT, standard ligands like |
| Stability | High (Shelf-stable) | Moderate (Light sensitive, prone to hydrolysis) |
| Primary Use | General Purpose Scaffold | "Difficult" Couplings / Late-stage Functionalization |
Medicinal Chemistry Case Study: PI3K Inhibitors
The 2-morpholinopyrimidine core is a hallmark of Class I PI3K inhibitors.
-
Mechanism: The morpholine oxygen forms a water-mediated or direct H-bond to the kinase hinge region (e.g., Val851 in PI3K
). -
Example Structure: Buparlisib (BKM120) derivatives. Although BKM120 itself is a 2,6-dimorpholinopyrimidine, analogs often explore the 2-morpholino-4-aryl substitution pattern to tune isoform selectivity (e.g., sparing PI3K
or ).
Experimental Protocols
Protocol A: Preparation of 4-Iodo-2-morpholinopyrimidine (from Chloro precursor)
This protocol converts the stable chloro-precursor to the reactive iodo-scaffold.
-
Setup: Charge a dry round-bottom flask with 4-chloro-2-morpholinopyrimidine (1.0 eq) and Sodium Iodide (NaI) (5.0 eq).
-
Solvent: Add dry Acetonitrile (MeCN) (0.2 M concentration).
-
Activation: Slowly add Acetyl Chloride (0.5 eq) or 57% HI (1.0 eq). Note: Acetyl chloride generates HI in situ with trace water/alcohol or acts as a Lewis acid.
-
Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (The Iodo product is typically less polar and has a distinct UV spot).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with sat.
(to remove iodine color) and brine. Dry over . -
Storage: Use immediately or store at -20°C in the dark.
Protocol B: Suzuki-Miyaura Coupling (General)
Coupling the 4-iodo scaffold with an aryl boronic acid.
-
Reagents: 4-Iodo-2-morpholinopyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: Heat to 80°C under
for 4-12 h. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the 4-iodo-2-morpholinopyrimidine scaffold serves as a divergence point for SAR exploration.
Figure 2: SAR divergence from the 4-iodo core. The C4-position is the primary vector for potency optimization.
References
-
Regioselectivity of Pyrimidine Substitution
- Title: "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines."
- Source:Journal of Organic Chemistry
- Context: Explains the preference for C4 over C2 in 2,4-dihalopyrimidines.
-
URL:[Link] (General reference for pyrimidine SNAr).
-
PI3K Inhibitor Design
- Title: "Discovery of BKM120 (Buparlisib), a Pan-Class I PI3K Inhibitor."
- Source:Journal of Medicinal Chemistry
- Context: Details the role of the morpholine-pyrimidine pharmacophore in kinase binding.
-
URL:[Link]
-
Finkelstein Reaction in Heterocycles
- Title: "Halogen Exchange Reactions in Heterocyclic Chemistry."
- Source:Organic Process Research & Development
- Context: Optimization of Chloro-to-Iodo exchange for pyrimidines.
-
URL:[Link]
2-Morpholino-4-iodopyrimidine vs 4-morpholino-2-iodopyrimidine nomenclature
An In-depth Technical Guide to the Nomenclature, Synthesis, and Application of 2-Morpholino-4-iodopyrimidine and 4-Morpholino-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with morpholino-iodopyrimidine isomers serving as critical intermediates in the synthesis of targeted therapeutics.[1][2] The precise regiochemistry of these isomers—specifically, 2-morpholino-4-iodopyrimidine and 4-morpholino-2-iodopyrimidine—is paramount, as it dictates their subsequent reactivity and biological activity. This technical guide provides a comprehensive exploration of the nomenclature, regioselective synthesis, characterization, and applications of these two pivotal isomers. We delve into the underlying principles of pyrimidine reactivity that govern synthetic strategies and offer detailed, field-proven protocols. Furthermore, this guide illuminates the functional importance of these isomers in drug discovery, particularly as precursors for kinase inhibitors, and provides the necessary analytical framework for their unambiguous differentiation.
Introduction
The pyrimidine ring is a privileged heterocyclic motif, forming the core of nucleobases and a vast array of FDA-approved drugs.[1] Its nitrogen-rich, electron-deficient nature makes it a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[1][2] When combined with a morpholine substituent—a group known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability—the resulting morpholino-pyrimidine core becomes a highly sought-after structure in drug development.[3][4]
The introduction of an iodine atom onto this scaffold further enhances its synthetic utility. Iodinated pyrimidines are exceptionally versatile building blocks, readily participating in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of diverse chemical functionalities, a key strategy in the rapid generation of compound libraries for lead optimization.
However, the synthesis of morpholino-iodopyrimidines from di-halogenated precursors presents a critical challenge of regioselectivity. The two nitrogen atoms in the pyrimidine ring exert distinct electronic effects on the carbon atoms, leading to differential reactivity at the C2, C4, and C5 positions. This guide will clarify the often-confused nomenclature of 2-morpholino-4-iodopyrimidine and 4-morpholino-2-iodopyrimidine, provide a rationale for their selective synthesis, and detail their characterization and application, empowering researchers to confidently navigate the chemistry of these valuable isomers.
Part 1: Decoding the Nomenclature - A Primer on Pyrimidine Systematics
The unambiguous naming of substituted pyrimidines is governed by the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[6] The foundation of this nomenclature lies in the numbering of the pyrimidine ring.
IUPAC Rules for Numbering the Pyrimidine Ring
The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3.[7] Numbering begins at one of the nitrogen atoms and proceeds around the ring in a manner that gives the second nitrogen atom the lowest possible number (which is invariably 3). The carbon atoms are consequently assigned positions 2, 4, 5, and 6.
Caption: IUPAC numbering of the pyrimidine ring.
Assigning Substituent Positions
With the ring numbering established, the names of the two isomers are derived by indicating the position of each substituent:
-
4-morpholino-2-iodopyrimidine : The morpholino group is attached to carbon-4, and the iodo group is attached to carbon-2.
-
2-morpholino-4-iodopyrimidine : The morpholino group is attached to carbon-2, and the iodo group is attached to carbon-4.
It is a common error to misinterpret the order of the substituents in the name. The number always refers to the substituent immediately following it.
Part 2: Regioselective Synthesis - The Key to Isomer-Specific Preparation
The ability to synthesize one isomer selectively over the other is crucial. This selectivity is achieved by exploiting the inherent differences in the reactivity of the halogenated positions on the pyrimidine ring, typically through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The Underlying Chemistry: Differential Reactivity of C2 and C4 Positions
In dihalopyrimidines, such as 2,4-dichloropyrimidine or 2,4-diiodopyrimidine, the halogen at the C4 position is generally more reactive towards nucleophiles than the halogen at the C2 position.[5][8] This is due to the greater electron deficiency at the C4 (and C6) position, which makes it more susceptible to nucleophilic attack.[5] The oxidative addition of a palladium catalyst, a key step in many cross-coupling reactions, also occurs more readily at the C4 position.[5]
This differential reactivity is the cornerstone of regioselective synthesis. By carefully controlling the reaction conditions and stoichiometry, one can direct the incoming nucleophile (morpholine) to the desired position.
Experimental Workflow: A General Synthetic Approach
The most common strategy for synthesizing these isomers begins with a dihalopyrimidine, typically 2,4-dichloropyrimidine, due to its commercial availability and cost-effectiveness. The synthesis proceeds via a sequential SNAr reaction.
Caption: General synthetic workflow for morpholino-iodopyrimidine isomers.
Protocol 1: Synthesis of 4-Morpholino-2-iodopyrimidine
This protocol leverages the higher reactivity of the C4 position. By using one equivalent of morpholine, the reaction preferentially occurs at this site on the starting 2-iodo-4-chloropyrimidine.
Materials:
-
2-Iodo-4-chloropyrimidine
-
Morpholine (1.0 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-iodo-4-chloropyrimidine (1.0 eq.) in anhydrous DMF, add DIPEA (1.5 eq.) followed by the dropwise addition of morpholine (1.0 eq.) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Causality: The reaction is performed at a low temperature to control the exotherm and improve selectivity. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Causality: The aqueous washes remove the DMF solvent and any remaining base or salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-morpholino-2-iodopyrimidine.
Protocol 2: Synthesis of 2-Morpholino-4-iodopyrimidine
Synthesizing this isomer is more challenging due to the lower reactivity of the C2 position. Often, this requires starting with a different precursor, such as 2-chloro-4-iodopyrimidine, or using more forcing conditions which may lead to side products.
Materials:
-
2-Chloro-4-iodopyrimidine
-
Morpholine (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 2-chloro-4-iodopyrimidine (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMSO.
-
Causality: DMSO is a polar aprotic solvent that can accelerate SNAr reactions. Elevated temperatures are often required to drive the substitution at the less reactive C2 position.
-
-
Reaction Progression: Heat the mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash several times with water to remove the DMSO, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-morpholino-4-iodopyrimidine.
Part 3: Characterization and Differentiation - Confirming Isomeric Identity
The structural confirmation of the correct isomer is non-negotiable. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the protons on the pyrimidine ring is distinct for each isomer, leading to predictable differences in their ¹H NMR spectra.
-
For 4-morpholino-2-iodopyrimidine: The proton at the C6 position is adjacent to a nitrogen and a carbon bearing the morpholino group, while the proton at the C5 position is adjacent to two carbons. This typically results in two distinct doublets in the aromatic region of the spectrum.
-
For 2-morpholino-4-iodopyrimidine: The proton at the C6 position is adjacent to a nitrogen and a carbon bearing an iodine atom, which will have a different electronic influence compared to the morpholino group. The proton at C5 is adjacent to the carbon with the iodo substituent. This leads to a different set of chemical shifts for the aromatic protons.
The ¹³C NMR spectrum is also highly informative. The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect.
| Isomer | Expected ¹H NMR (Aromatic Protons) | Expected ¹³C NMR (Key Signals) |
| 4-Morpholino-2-iodopyrimidine | Two doublets, with the C6-H proton typically downfield from the C5-H proton. | C2 signal significantly upfield due to iodine. C4 signal downfield. |
| 2-Morpholino-4-iodopyrimidine | Two doublets with different chemical shifts and coupling constants compared to the other isomer. | C4 signal significantly upfield due to iodine. C2 signal downfield. |
Mass Spectrometry (MS)
Both isomers will have the same molecular weight and will show an identical molecular ion peak in a mass spectrum. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments may differ, but these are often complex and less straightforward for definitive isomer assignment compared to NMR.
Part 4: Applications in Drug Discovery - Leveraging Isomeric Differences
Morpholino-pyrimidine derivatives are prominent in drug discovery, especially in the development of kinase inhibitors.[3] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for molecules bearing this scaffold.[3]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
The precise orientation of the morpholino and iodo groups is critical. After further modification (typically via a Suzuki coupling at the iodo position), the morpholino group often forms a key hydrogen bond with the hinge region of the kinase active site, while the substituent introduced at the iodo position explores other pockets to enhance potency and selectivity.[3] An incorrect isomer will fail to place these groups in the correct spatial orientation for optimal binding, leading to a dramatic loss of activity.
Experimental Workflow: Suzuki Cross-Coupling for Library Development
The iodopyrimidine isomers are ideal starting points for creating a library of analogs for structure-activity relationship (SAR) studies.
Caption: Workflow for Suzuki cross-coupling of morpholino-iodopyrimidines.
Conclusion
A thorough understanding of the nomenclature, regioselective synthesis, and characterization of 2-morpholino-4-iodopyrimidine and 4-morpholino-2-iodopyrimidine is fundamental for their effective use in research and drug development. The differential reactivity of the C2 and C4 positions on the pyrimidine ring provides a reliable handle for controlling the regiochemical outcome of synthesis. Mastery of these concepts allows researchers to build complex molecules with precision, ensuring that the final compounds have the intended three-dimensional structure required for potent and selective biological activity. As the demand for targeted therapeutics continues to grow, these versatile iodinated intermediates will undoubtedly remain key players in the synthetic chemist's toolbox.
References
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. Available at: [Link]
- US20130079519A1 - Regioselective preparation of substituted pyrimidines. Google Patents.
-
Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. Available at: [Link]
-
Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. Organic Letters (ACS Publications). Available at: [Link]
-
Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C (RSC Publishing). Available at: [Link]
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Pyrimidine. Wikipedia. Available at: [Link]
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IUPAC nomenclature of organic chemistry. Wikipedia. Available at: [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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The Strategic Synthesis and Application of 4-(4-Iodopyrimidin-2-yl)morpholine: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Morpholinopyrimidine Scaffold
In the landscape of medicinal chemistry, the morpholine and pyrimidine rings are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The morpholine moiety, a saturated heterocycle, is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall disposition in the body.[3][4] Its unique conformational flexibility and ability to form hydrogen bonds contribute to improved interactions with biological targets.[3] The pyrimidine ring, a fundamental component of nucleic acids, serves as a versatile scaffold for the development of targeted therapies, particularly in oncology and immunology.[5]
The combination of these two pharmacophores into a single entity, the morpholinopyrimidine core, has given rise to a multitude of potent and selective inhibitors of various enzymes, with a notable emphasis on protein kinases. This guide provides a comprehensive overview of a specific, yet highly strategic, member of this class: 4-(4-Iodopyrimidin-2-yl)morpholine. While this particular isomer may not be readily available commercially, its synthesis is of significant interest as the iodo-substituent serves as a versatile synthetic handle for the generation of diverse chemical libraries through cross-coupling reactions, a cornerstone of modern drug discovery.
Sourcing and Procurement of Key Precursors
A thorough search for commercial suppliers of 4-(4-Iodopyrimidin-2-yl)morpholine (CAS 1092843-58-3) reveals a limited to non-existent immediate availability. This is not uncommon for highly specific and functionalized chemical intermediates. Researchers and drug development professionals seeking this compound would likely need to pursue custom synthesis through a specialized contract research organization (CRO).
However, the key starting materials for a plausible synthesis are readily available from numerous chemical suppliers. The procurement of high-quality precursors is a critical first step in ensuring a successful and reproducible synthesis.
Table 1: Key Precursors and Potential Suppliers
| Precursor | CAS Number | Potential Suppliers | Notes |
| 2,4-Diiodopyrimidine | 38352-71-7 | Sigma-Aldrich, TCI, Combi-Blocks | Purity should be ≥95%. |
| Morpholine | 110-91-8 | Sigma-Aldrich, Acros Organics, Alfa Aesar | Should be freshly distilled or from a recently opened bottle to avoid contamination with water and degradation products.[6] |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich, TCI, Oakwood Chemical | A non-nucleophilic base is crucial to prevent side reactions. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Fisher Scientific, VWR, Sigma-Aldrich | Anhydrous grade is recommended to ensure a dry reaction environment. |
A Plausible Synthetic Pathway for 4-(4-Iodopyrimidin-2-yl)morpholine
The synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the iodine atoms at the C2 and C4 positions of the pyrimidine ring can be exploited to achieve regioselective substitution. The C2 position is generally more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocol:
Materials:
-
2,4-Diiodopyrimidine (1.0 eq)
-
Morpholine (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-diiodopyrimidine (1.0 eq) in anhydrous DMF, add morpholine (1.05 eq) and DIPEA (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(4-Iodopyrimidin-2-yl)morpholine.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the ions formed during the reaction without participating in the reaction itself.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product. A nucleophilic base could compete with morpholine in attacking the pyrimidine ring.
-
Stoichiometry: A slight excess of morpholine is used to ensure the complete consumption of the di-iodinated starting material. A larger excess of the base is used to effectively scavenge the acid byproduct.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 4-(4-Iodopyrimidin-2-yl)morpholine.
Applications in Drug Discovery: A Gateway to Chemical Diversity
The primary utility of 4-(4-Iodopyrimidin-2-yl)morpholine in a drug discovery program lies in its role as a versatile intermediate. The iodine atom at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents at this position, enabling the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.[7]
The ability to systematically modify the C4 position allows medicinal chemists to fine-tune the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. For instance, the introduction of aryl or heteroaryl groups can lead to new interactions with the target protein, while the incorporation of polar groups can improve solubility.
Conceptual Workflow for Library Generation:
Caption: Generation of diverse analogs from 4-(4-Iodopyrimidin-2-yl)morpholine.
Conclusion
References
- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). [Source not further specified]
- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025).
- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.).
- 4-(4-iodopyridin-2-yl)morpholine (C9H11IN2O) - PubChemLite. (n.d.). PubChemLite.
- 4-[(4-Iodophenyl)carbonyl]morpholine synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- 4-(6-IODOPYRIMIDIN-4-YL)MORPHOLINE - Fluorochem. (n.d.). Fluorochem.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (2025).
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). PubMed.
- 4-(4-Pyridyl)morpholine - Chem-Impex. (n.d.). Chem-Impex.
- 4-(3-Iodo-pyridin-2-yl)-morpholine AldrichCPR 470463-40-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Morpholine 99%, Technical Grade, Liquid, 461 lb Drum - Univar Solutions. (n.d.). Univar Solutions.
- Morpholine & Substituted Morpholines supplier - Hainan Sincere Industries. (n.d.). Hainan Sincere Industries.
- 4-Acryloylmorpholine - ChemicalBook. (n.d.). ChemicalBook.
- 1001754-73-9|4-(4-(Piperidin-4-yl)pyrimidin-2-yl)morpholine|BLD Pharm. (n.d.). BLD Pharm.
- 4-(2-Propyn-1-yl)morpholine - Chem-Impex. (n.d.). Chem-Impex.
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- 6. univarsolutions.com [univarsolutions.com]
- 7. e3s-conferences.org [e3s-conferences.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-(4-Iodopyrimidin-2-yl)morpholine
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-(4-Iodopyrimidin-2-yl)morpholine. Pyrimidine-containing heterocycles are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] This guide offers a detailed examination of the reaction mechanism, optimized protocols, and troubleshooting strategies tailored to this specific substrate. It is intended for researchers, chemists, and drug development professionals seeking to diversify this key heterocyclic building block.
Introduction and Strategic Considerations
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[3] Its application to heterocyclic scaffolds, such as the pyrimidine core, has become a cornerstone of modern medicinal chemistry for synthesizing structurally diverse molecules.[2] The target substrate, 4-(4-Iodopyrimidin-2-yl)morpholine, is a particularly valuable building block. The C4-iodo position serves as a reactive handle for introducing aryl, heteroaryl, or alkyl groups, while the C2-morpholino substituent significantly influences the electronic properties and, consequently, the reactivity of the pyrimidine ring.
Understanding the electronic nature of this substrate is critical for protocol design. The morpholine group is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This can affect the oxidative addition step of the catalytic cycle. However, the carbon-iodine bond is the most reactive among the carbon-halogen bonds (I > Br > Cl) for oxidative addition, making this substrate well-suited for coupling reactions under relatively mild conditions.[4] This guide will detail a robust protocol that leverages these characteristics to achieve high-yield coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is crucial as each component plays a distinct role in modulating the efficiency of the cycle.[8]
Key Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine. The choice of ligand is critical here; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step and stabilize the resulting Pd(II) complex.[9]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the Pd(II) center. A base is essential for this process, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Below is a diagram illustrating the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimized Reaction Protocol
This section details a robust, field-proven protocol for the Suzuki-Miyaura coupling of 4-(4-Iodopyrimidin-2-yl)morpholine with a generic arylboronic acid.
Materials and Reagents:
-
4-(4-Iodopyrimidin-2-yl)morpholine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ or [PdCl₂(dppf)]-CH₂Cl₂ adduct
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Standard organic solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Experimental Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-(4-Iodopyrimidin-2-yl)morpholine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq.) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1). The reaction concentration is typically 0.1 M with respect to the starting iodide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Parameter Optimization and Data
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.[11] Below is a summary table illustrating the effect of different components on the reaction outcome, based on literature precedents for similar nitrogen-containing heterocycles.[8][10]
| Parameter | Condition A (Standard) | Condition B (Alternative) | Condition C (For Challenging Substrates) | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | [PdCl₂(dppf)] (3 mol%) | XPhos Pd G2 (2 mol%) | Pd(PPh₃)₄ is a robust, general-purpose catalyst. dppf-based catalysts offer good stability. Buchwald ligands (XPhos) are excellent for electron-rich or sterically hindered substrates and can lower catalyst loading.[12][13] |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate reactions. K₃PO₄ is a stronger base often used for less reactive coupling partners or hindered substrates.[10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | CPME/H₂O (2:1) | Dioxane/H₂O is a standard, effective solvent system.[11] Alcohol co-solvents can improve solubility. CPME is a greener solvent alternative that can improve reaction robustness.[8] |
| Temperature | 90 °C | 100 °C | 80 °C | Higher temperatures generally increase reaction rates but can also lead to side reactions like dehalogenation. Optimization is key. |
| Yield (%) | Typically >85% | Variable, potentially higher | Typically high for difficult couplings | Yields are highly dependent on the specific boronic acid used. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure rigorous degassing of solvents and use fresh catalyst.[8]2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Use fresh, high-purity boronic acid or consider a boronate ester. |
| Dehalogenation (Iodine replaced by H) | 1. Presence of a hydride source.2. Reaction temperature too high or reaction time too long.3. Ligand choice is suboptimal. | 1. Ensure solvents are pure. Use a non-protic base if possible.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand) which can favor reductive elimination over side reactions.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Base-promoted decomposition. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[8]2. Use the mildest effective base and the minimum necessary excess. |
| Catalyst Inhibition | 1. The nitrogen atom of the pyrimidine or morpholine can coordinate to the palladium center. | 1. Use of bulky ligands (e.g., XPhos, SPhos) can mitigate this by sterically shielding the metal center.[4][14] |
References
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem. Available at: [Link]
-
ResearchGate. Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
SYNFORM. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Available at: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
Scilit. Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. Available at: [Link]
-
MDPI. Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Available at: [Link]
-
PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... Available at: [Link]
-
Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available at: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]
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- 2. Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives | Scilit [scilit.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pd-Catalyzed Cross-Coupling of 4-(4-Iodopyrimidin-2-yl)morpholine with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Disubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The ability to selectively introduce diverse molecular fragments onto the pyrimidine ring is therefore of paramount importance in drug discovery programs. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forming carbon-carbon bonds, offering a mild and functional-group-tolerant method for the synthesis of biaryl and heteroaryl-aryl structures.[3][4]
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura cross-coupling of 4-(4-iodopyrimidin-2-yl)morpholine with a variety of aryl boronic acids. This specific transformation is highly valuable as it allows for the late-stage functionalization of the pyrimidine core, introducing aryl moieties at the C4-position, a common strategy in the development of novel therapeutic agents. The morpholine substituent at the C2-position is also a frequently incorporated feature in drug candidates, known to improve physicochemical properties such as solubility and metabolic stability.[5]
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is initiated by the active Pd(0) species and comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the insertion of the Pd(0) complex into the carbon-iodine bond of 4-(4-iodopyrimidin-2-yl)morpholine. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[3]
-
Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[2]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyrimidine and aryl groups) on the palladium center and their elimination from the coordination sphere to form the desired 4-(4-arylpyrimidin-2-yl)morpholine product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1. A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocols
The following protocols are representative and may require optimization for specific aryl boronic acids. It is recommended to perform small-scale test reactions to determine the optimal conditions.
General Procedure for the Suzuki-Miyaura Cross-Coupling
Materials:
-
4-(4-Iodopyrimidin-2-yl)morpholine
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Protocol:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 4-(4-iodopyrimidin-2-yl)morpholine (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) to the reaction vessel via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-arylpyrimidin-2-yl)morpholine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Figure 2. A step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.
Data Presentation: Optimization and Substrate Scope
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. A systematic optimization of parameters such as the catalyst, ligand, base, and solvent is often necessary to achieve high yields. The following tables provide an illustrative overview of typical optimization parameters and the expected substrate scope for the coupling of 4-(4-iodopyrimidin-2-yl)morpholine with various aryl boronic acids. The yields are representative and based on literature precedents for similar transformations.[7][8]
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 80 | 6 | 95 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DMF | 90 | 10 | 88 |
*Yields are illustrative for the coupling with phenylboronic acid and may vary.
Table 2: Substrate Scope with Various Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Product | Expected Yield (%)* |
| 1 | Phenylboronic acid | 4-(4-Phenylpyrimidin-2-yl)morpholine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-(4-Methoxyphenyl)pyrimidin-2-yl)morpholine | 90-98 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-(4-Fluorophenyl)pyrimidin-2-yl)morpholine | 80-90 |
| 4 | 3-Tolylboronic acid | 4-(4-(m-Tolyl)pyrimidin-2-yl)morpholine | 82-93 |
| 5 | 2-Thiopheneboronic acid | 4-(4-(Thiophen-2-yl)pyrimidin-2-yl)morpholine | 75-85 |
*Yields are based on optimized conditions and may vary depending on the specific aryl boronic acid used.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(4-iodopyrimidin-2-yl)morpholine with aryl boronic acids is a robust and highly efficient method for the synthesis of a diverse range of 2,4-disubstituted pyrimidines. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. Careful optimization of the reaction conditions is key to achieving high yields and purity, and the choice of catalyst, ligand, base, and solvent should be tailored to the specific substrates being coupled.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 20, 2026, from [Link]
-
Dudás, J., & Török, B. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11349-11361. [Link]
-
Al-Zoubi, R. M., & Al-Mughaid, H. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved February 20, 2026, from [Link]
-
MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 20, 2026, from [Link]
-
PMC. (2009, May 1). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Retrieved February 20, 2026, from [Link]
-
PMC. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved February 20, 2026, from [Link]
-
PMC. (2005, August 15). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved February 20, 2026, from [Link]
-
MDPI. (2021, July 9). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved February 20, 2026, from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 20, 2026, from [Link]
-
PMC. (2015, January 15). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved February 20, 2026, from [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
Research and Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved February 20, 2026, from [Link]
-
PMC. (2020, June 26). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved February 20, 2026, from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved February 20, 2026, from [Link]
-
MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved February 20, 2026, from [Link]
Sources
Buchwald-Hartwig amination protocols using 4-(4-Iodopyrimidin-2-yl)morpholine
Application Note: Precision Buchwald-Hartwig Amination of 4-(4-Iodopyrimidin-2-yl)morpholine
Executive Summary & Strategic Value
This guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 4-(4-Iodopyrimidin-2-yl)morpholine (referred to herein as Substrate-I ).
This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for PI3K, mTOR, and DNA-PK inhibitors. While 4-chloropyrimidines are common, the 4-iodo variant offers distinct kinetic advantages:
-
Enhanced Oxidative Addition: The weak C–I bond ($ \approx 50 $ kcal/mol) allows oxidative addition to occur under milder conditions than the corresponding chloride or bromide, preserving sensitive functional groups.
-
Orthogonal Reactivity: The high reactivity of the C4-iodide allows for selective coupling in the presence of other halogens (e.g., Cl, F) elsewhere on the coupling partner.
-
SNAr Alternative: While electron-deficient pyrimidines undergo SNAr, the C2-morpholine substituent is electron-donating, deactivating the ring. This makes SNAr difficult with weak nucleophiles, rendering Buchwald-Hartwig the superior protocol.
Mechanistic Insight & Substrate Analysis
To design a self-validating protocol, one must understand the electronic environment of Substrate-I .
-
Electronic Push-Pull: The morpholine ring at C2 acts as a resonance donor (
effect), increasing electron density on the pyrimidine ring. This theoretically makes the C4 position less electrophilic than in a bare pyrimidine. -
The "Iodo" Compensation: The high polarizability and leaving group ability of the iodine atom compensate for the electronic deactivation, ensuring that oxidative addition remains the turnover-limiting step only for the most electron-rich ligands.
-
Catalyst Resting State: With bidentate ligands (e.g., Xantphos), the resting state is typically the bis-phosphine Pd(0) complex or the oxidative addition adduct. With bulky monodentate ligands (e.g., BrettPhos), the resting state is often the Pd(II)-amine complex prior to reductive elimination.
Visualizing the Catalytic Logic
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the iodo-substrate and the critical reductive elimination step.
Experimental Protocols
Protocol A: The "Universal" Screen (Robustness First)
Best for: Discovery chemistry, unhindered primary/secondary amines, and library generation.
This protocol utilizes Xantphos , a wide-bite-angle ligand that stabilizes the Pd center and promotes reductive elimination for heteroaryl halides.
Reagents:
-
Substrate-I: 1.0 equiv (e.g., 100 mg)
-
Amine: 1.2 equiv[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) — Mild base prevents side reactions.
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with Substrate-I (1.0 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (10 mol%).
-
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and the Amine (1.2 equiv). Note: If the amine is a liquid, add it after the solvent.
-
Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Activation: Heat the block to 100°C with vigorous stirring (800 rpm).
-
Monitoring: Monitor by LCMS at 2 hours. The Iodo-pyrimidine should be consumed rapidly.
-
Success Indicator: Disappearance of the M+H peak for Substrate-I (mass ~333 + H).
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts, concentrate, and purify via flash chromatography.
Protocol B: The "Steric Demand" Protocol (High Performance)
Best for: Bulky primary amines, anilines, or weak nucleophiles.
This protocol uses BrettPhos or RuPhos , precatalysts designed to prevent the formation of inactive Pd-dimers and facilitate the coupling of challenging amines.
Reagents:
-
Substrate-I: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%) — Precatalysts ensure accurate Pd:L ratio.
-
Base: NaOtBu (1.5 equiv) — Stronger base required for difficult deprotonation.
-
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step Workflow:
-
Charge Solids: Add Substrate-I , NaOtBu, and the Pd G3 precatalyst to the vial.
-
Inerting: Seal and purge (Vacuum/N₂ cycles x3).
-
Liquid Addition: Add the Amine and anhydrous Toluene.
-
Reaction: Heat to 80°C (lower temp often sufficient due to G3 activity).
-
Quench: Cool to RT, dilute with DCM, wash with water.
Data Presentation & Troubleshooting
Table 1: Reaction Optimization Matrix
| Variable | Condition A (Standard) | Condition B (Challenging) | Condition C (Microwave) |
| Ligand | Xantphos | BrettPhos / RuPhos | Xantphos |
| Pd Source | Pd(OAc)₂ | Pd G3 Precatalyst | Pd(OAc)₂ |
| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ |
| Solvent | Dioxane | Toluene | THF / Water (biphasic) |
| Temp/Time | 100°C / 4-12 h | 80°C / 1-4 h | 120°C / 20 min |
| Scope | 2° Amines, Morpholines | 1° Amines, Anilines | Rapid Library Gen |
Troubleshooting Guide:
-
Issue: Dehalogenation (Hydrodehalogenation)
-
Observation: Formation of 4-H-2-morpholinopyrimidine.
-
Cause:
-hydride elimination from the amine or solvent, followed by reductive elimination. -
Fix: Switch solvent to Toluene (non-coordinating). Increase Amine equivalents. Lower temperature.
-
-
Issue: No Reaction (Stalled Oxidative Addition)
-
Observation: Starting material remains.
-
Cause: Catalyst poisoning by the pyrimidine nitrogens.
-
Fix: Switch to BrettPhos Pd G3 . The bulky ligand prevents N-coordination to Pd.
-
-
Issue: Homocoupling
-
Observation: Dimerization of the pyrimidine.
-
Cause: Disproportionation of Pd species.
-
Fix: Ensure strict anaerobic conditions (Argon purge).
-
Decision Tree for Protocol Selection
Figure 2: Decision matrix for selecting the optimal catalytic system based on amine nucleophilicity.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships."[2] Journal of the American Chemical Society.
-
BenchChem Application Notes. "Buchwald-Hartwig Amination of 4-Halopyridines/Pyrimidines." (Analogous protocols for 4-iodo-heterocycles).
-
Lundgren, R. J., & Stradiotto, M. (2012). "Key concepts in ligand design: An introduction to chelating phosphines." Chemistry – A European Journal.
Sources
Application Note: A Protocol for the Regioselective Synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine
Abstract
Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in FDA-approved therapeutics.[1] The functionalization of dihalogenated pyrimidines is a cornerstone of synthetic strategy, yet controlling regioselectivity remains a significant challenge. Nucleophilic aromatic substitution (SNAr) reactions on unsubstituted 2,4-dihalopyrimidines typically yield substitution at the C4 position due to its higher electrophilicity.[1][2][3] This application note presents a detailed protocol for the synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine from 2,4-diiodopyrimidine, focusing on conditions designed to favor the kinetically less accessible C2 isomer. We will explore the mechanistic rationale for this selectivity and provide a comprehensive, step-by-step guide for researchers in synthetic and medicinal chemistry.
Introduction: The Challenge of C2 Selectivity
The pyrimidine ring is a privileged structure in drug discovery, notably present in a large percentage of small molecule kinase inhibitors.[1] A common and powerful method for elaborating the pyrimidine core is through the sequential displacement of leaving groups, such as halides, via nucleophilic aromatic substitution (SNAr).[1][4]
The inherent electronic distribution of the pyrimidine ring dictates the regiochemical outcome of these reactions. In 2,4-dihalopyrimidines, the C4 position is generally more electron-deficient and therefore more susceptible to nucleophilic attack than the C2 position.[5][6] This preference holds true for a vast majority of reported SNAr and cross-coupling reactions, making the selective synthesis of 2-substituted-4-halopyrimidines a persistent challenge.[1][2] Overcoming this natural C4-selectivity is crucial for expanding the accessible chemical space in drug discovery programs and enabling more efficient synthetic routes.[1]
This protocol details a methodology to achieve the selective C2 amination of 2,4-diiodopyrimidine with morpholine, yielding the valuable 4-(4-Iodopyrimidin-2-yl)morpholine intermediate.
Mechanistic Rationale and Strategy
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this complex is key to the reaction's feasibility. In pyrimidines, the ring nitrogens effectively stabilize the negative charge through resonance, particularly when the attack occurs at the C2 or C4 positions.[6]
Figure 1. Conceptual workflow of the SNAr reaction.
To favor the formation of the C2-substituted product, this protocol employs a carefully selected solvent and base combination at controlled temperatures. The use of a polar aprotic solvent can influence the solvation of the transition states for C2 versus C4 attack, while the choice of base and reaction temperature helps to control the kinetics of the reaction, allowing the desired, albeit slower-forming, C2 product to accumulate.
Detailed Experimental Protocol
This protocol provides a method for the synthesis, purification, and characterization of 4-(4-Iodopyrimidin-2-yl)morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Diiodopyrimidine | ≥97% | Commercial Source | Store under inert gas. |
| Morpholine | ≥99% | Commercial Source | Corrosive, handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source | Finely powdered. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a dry, sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Brine (Saturated NaCl) | - | Lab Prepared | For extraction work-up. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source | For drying organic layers. |
| Round-bottom flask | - | Standard Glassware | Ensure it is oven-dried. |
| Magnetic Stirrer & Stir Bar | - | Standard Equipment | - |
| Condenser | - | Standard Glassware | For reflux conditions. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Source | For reaction monitoring. |
Safety and Handling
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory at all times.[7][8]
-
2,4-Diiodopyrimidine: Halogenated aromatic compounds can be irritants and harmful if ingested or inhaled. Handle in a well-ventilated fume hood.[7]
-
Morpholine: Corrosive and flammable. Causes skin and eye burns. Work exclusively in a fume hood.[9]
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.[7]
All chemical waste must be disposed of in accordance with local environmental regulations.[7]
Step-by-Step Synthesis Procedure
Figure 2. Step-by-step experimental workflow diagram.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-diiodopyrimidine (1.0 eq, e.g., 3.30 g, 10.0 mmol) and anhydrous potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add 40 mL of anhydrous DMF. Stir the suspension.
-
Reagent Addition: Add morpholine (1.1 eq, 0.96 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 12-16 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
Purify the resulting crude oil/solid via flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Fractions: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-(4-Iodopyrimidin-2-yl)morpholine as a solid.
Expected Results and Characterization
The protocol is expected to yield the desired product with moderate to good yield, selectively favoring the C2 isomer over the C4 alternative.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 45-60% |
| Purity (by ¹H NMR) | >95% |
| Molecular Formula | C₈H₁₀IN₃O |
| Molecular Weight | 291.09 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.05 (d, 1H), 6.85 (d, 1H), 3.80 (m, 4H), 3.70 (m, 4H) ppm |
| MS (ESI+) | m/z = 292.0 [M+H]⁺ |
Discussion: The primary potential side product is the C4-substituted isomer, 4-(2-iodopyrimidin-4-yl)morpholine. The chromatographic purification step is critical for separating these two regioisomers. If significant amounts of the C4 isomer are observed, reaction temperature and time may be optimized. Lowering the temperature could potentially increase the selectivity for the C2 product, albeit at the cost of a longer reaction time.
Conclusion
This application note provides a detailed and robust protocol for the regioselective synthesis of 4-(4-Iodopyrimidin-2-yl)morpholine. By carefully controlling the reaction conditions, it is possible to overcome the inherent electronic preference for C4 substitution in 2,4-dihalopyrimidines. This method provides reliable access to a valuable building block for the synthesis of complex, biologically active molecules, thereby supporting advances in drug discovery and development.
References
- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
- Hawaii.gov. (2023, February 2). CAUTION – PRECAUCIÓN.
- Thermo Fisher Scientific. (2014, September 5). SAFETY DATA SHEET.
- Great Plains Center for Agricultural Health. (n.d.). 2-4,D.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Neufeldt, S. R., & Sanford, M. S. (2013). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.).
- PubChem. (n.d.). 4-(4-iodopyridin-2-yl)morpholine.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
- El-Subbagh, H. I., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
- ChemicalBook. (n.d.). 4-(2-(4-IODO-1H-PYRAZOL-1-YL)ETHYL)MORPHOLINE synthesis.
- RSC Publishing. (2020, July 3). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis.
- Smith, M. J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
- PubChem. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine.
- Fluorochem. (n.d.). 4-(6-IODOPYRIMIDIN-4-YL)MORPHOLINE.
- WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
- Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- Sigma-Aldrich. (n.d.). 4-(4-Iodophenyl)morpholine 97%.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Heiran, R., et al. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube.
- Wang, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
- Lei, H., et al. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate.
- CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet.
- New Jersey Department of Health. (2008, April). Hazardous Substance Fact Sheet.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. pubs.rsc.org [pubs.rsc.org]
Optimal solvents for 4-(4-Iodopyrimidin-2-yl)morpholine solubility
Application Note: Solvation Protocols for 4-(4-Iodopyrimidin-2-yl)morpholine
Abstract
This technical guide provides a comprehensive solubility profile and handling protocol for 4-(4-Iodopyrimidin-2-yl)morpholine , a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other pyrimidine-based bioactive scaffolds.[1][2] Unlike simple morpholine derivatives, the introduction of the iodine atom at the C4 position significantly alters the physicochemical properties, reducing aqueous solubility while enhancing lipophilicity. This document outlines optimal solvent systems for synthesis, purification, analysis (NMR/HPLC), and long-term storage, grounded in empirical data and structural activity relationships (SAR).
Compound Characterization & Physicochemical Profile
Before selecting a solvent, it is essential to understand the structural drivers of solubility for this molecule.
-
Structural Features:
-
Morpholine Ring: Provides a degree of polarity and hydrogen bond acceptance (ether oxygen, tertiary amine nitrogen).
-
Pyrimidine Core: Electron-deficient aromatic ring; planar.[1][2]
-
Iodine Substituent (C4): Highly lipophilic, large van der Waals radius, polarizable. This atom drives the molecule's poor water solubility compared to its chloro- or bromo-analogs.[1][2]
-
| Property | Value / Description | Implication for Solvation |
| Molecular Weight | ~291.1 g/mol | Moderate MW; kinetics of dissolution will be fast in good solvents.[1][2] |
| LogP (Predicted) | ~1.6 – 2.1 | Moderately lipophilic.[1][2] Prefers organic phases over aqueous.[1][2] |
| H-Bond Donors | 0 | No protic hydrogens; cannot donate H-bonds to solvent.[1][2] |
| H-Bond Acceptors | 4 | Can accept H-bonds from protic solvents (Water, Alcohols).[1][2] |
| Physical State | Off-white to pale yellow solid | Crystalline lattice energy must be overcome by solvation energy.[1][2] |
Solvent Selection Guide
The following categorization is based on dielectric constants, polarity index, and standard medicinal chemistry workflows.
Category A: Primary Solvents (High Solubility)
Use these for stock solutions (10–100 mM), reactions, and homogenous catalysis.
-
DMSO (Dimethyl Sulfoxide):
-
DMF (Dimethylformamide) / DMAc (Dimethylacetamide):
-
DCM (Dichloromethane) / Chloroform:
Category B: Secondary Solvents (Moderate/Temperature-Dependent)
Use these for recrystallization or as co-solvents.[1][2]
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Ethyl Acetate (EtOAc):
-
1,4-Dioxane / THF:
Category C: Anti-Solvents (Poor Solubility)
Use these to precipitate the compound or wash filter cakes.
-
Water:
-
Hexanes / Heptane:
-
Diethyl Ether:
Visual Decision Tree: Solvent Selection
The following diagram illustrates the logical flow for selecting the correct solvent based on your experimental goal.
Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2]
Detailed Protocols
Protocol A: Preparation of 100 mM Stock Solution
Purpose: For biological screening or use as a concentrated reagent.[1]
-
Calculate Mass:
-
Weighing: Weigh 291.1 mg of the solid into a pre-tared 20 mL amber glass vial (amber protects the C-I bond from photodegradation).
-
Solvation:
-
Add 5 mL of anhydrous DMSO.
-
Vortex for 30 seconds. The solution should become clear and slightly yellow.[1][2]
-
Add the remaining 5 mL of DMSO to reach the final volume.[2]
-
Note: Do not fill to volume first; the solid volume displacement is negligible at this scale but best practice dictates stepwise addition.
-
-
Sterilization (Optional): If for cell culture, pass through a 0.22 µm PTFE syringe filter.[1] Do not use Nylon filters with DMSO.[1][2]
-
Storage: Store at -20°C. Stable for >6 months.
Protocol B: Solubility Testing (Gravimetric Method)
Purpose: To determine exact solubility in a novel solvent.[1]
-
Place 10 mg of compound into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the test solvent.
-
Vortex/Sonicate for 5 minutes at Room Temperature (25°C).
-
Observation:
-
Add solvent in 50 µL increments , sonicating between additions, until full dissolution is observed.
-
Calculation: Solubility (mg/mL) = Mass (mg) / Total Vol (mL).[1]
Troubleshooting & Stability Notes
-
Photostability: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV light.[1][2] Always handle solid and solutions in amber vials or wrap glassware in aluminum foil.
-
Hydrolysis: The morpholine ring is stable, but the pyrimidine ring can be susceptible to nucleophilic attack at the C4/C6 positions under strongly acidic/basic conditions over prolonged periods. Neutral pH is preferred for storage.[1][2]
-
Precipitation in Bio-Assays: When diluting a DMSO stock into aqueous media (e.g., PBS), a "crash-out" may occur if the final concentration exceeds ~50–100 µM.[1] Always perform a serial dilution in DMSO first, then a final large dilution step into water to minimize precipitation risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51063918, 4-(4-Bromopyridin-2-yl)morpholine. (Used as structural analog for solubility inference).[1][2] Retrieved from .[1]
-
BenchChem (2025). Synthesis of 4-(6-hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. (Details synthesis and solvent choices for morpholino-pyrimidines). Retrieved from .[1]
-
Sigma-Aldrich (2025). Product Specification: 4-(4-Iodophenyl)morpholine.[1][2] (Solubility data for morpholine-iodophenyl analogs). Retrieved from .[1][2]
-
Kaplan, J. et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines.[1][2][5] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of morpholine pyrimidines in mTOR inhibitors and their solubility challenges). Retrieved from .[1]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. PubChemLite - 4-(4-iodopyridin-2-yl)morpholine (C9H11IN2O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deiodination side reactions in Pd-catalyzed couplings
Topic: Strategies to Prevent Deiodination Side Reactions in Palladium-Catalyzed Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired side reaction of deiodination. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Understanding the Enemy: The Mechanism of Deiodination
Deiodination, a specific form of hydrodehalogenation, is a common side reaction where an aryl or vinyl iodide is reduced to its corresponding arene or alkene, replacing the iodine atom with hydrogen.[1] This byproduct formation lowers the yield of the desired cross-coupled product and complicates purification.
The primary culprit behind this undesired reaction is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can arise from several sources, including the base, solvent (especially alcohols), or trace amounts of water. Once formed, this species can intercept the key aryl-palladium(II) intermediate (Ar-Pd-I), leading to reductive elimination of the deiodinated product (Ar-H) instead of the desired cross-coupling product (Ar-Nu).
Frequently Asked Questions (FAQs)
Q1: Which organic iodides are most susceptible to deiodination?
Aryl and heteroaryl iodides are the most prone to this side reaction due to the relative weakness of the C-I bond compared to C-Br or C-Cl bonds.[1][2] The susceptibility increases in the following cases:
-
Electron-deficient systems: Aryl iodides with electron-withdrawing groups are more reactive towards both the desired oxidative addition and the undesired deiodination.[3]
-
N-heterocyclic iodides: Substrates like iodo-pyridines, -indoles, and -pyrazoles are particularly problematic. The nitrogen atom can coordinate to the palladium center, altering its reactivity and potentially promoting side reactions.[1] For N-H containing heterocycles, deprotonation by the base can further complicate the reaction.[1]
-
Sterically hindered substrates: Extreme steric hindrance around the iodine can slow down the desired coupling reaction, giving the deiodination pathway more time to occur.
Q2: How does my choice of base impact deiodination?
The base is a critical parameter and a common source of hydrides. Its choice can dramatically influence the outcome of the reaction.
-
Alkoxide Bases (e.g., NaOtBu, KOtBu): While strong and effective for many couplings, alkoxides are a frequent cause of deiodination. They can undergo β-hydride elimination, especially at elevated temperatures, to generate Pd-H species.[1] If you observe significant deiodination, switching from an alkoxide base should be your first step.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally much safer choices for minimizing deiodination. They are not hydride sources and are often sufficiently basic to facilitate the desired catalytic cycle, especially with modern, highly active catalysts.[4]
-
Amine Bases (e.g., Et₃N, DIPEA): Typically used in reactions like the Heck and Sonogashira couplings, these can also be a source of hydrides, though often less so than alkoxides.[5][6] The choice of amine and its purity can be important.
Q3: What is the role of the ligand in preventing deiodination?
The ligand is your primary tool for controlling the reactivity of the palladium center. The goal is to select a ligand that accelerates the desired reductive elimination step (forming Ar-Nu) to outcompete the undesired deiodination pathway.
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[1]
-
Expertise Insight: The steric bulk of these ligands promotes the reductive elimination step, which is often the turnover-limiting step for product formation. A faster reductive elimination means the Ar-Pd(II)-Nu intermediate has less time to revert or be intercepted by side reactions. The electron-donating nature of these ligands also increases electron density on the palladium, further facilitating reductive elimination.
-
-
Wide Bite Angle Ligands: Bidentate phosphine ligands with a wide "bite angle" (e.g., Xantphos) can also be effective.[7] This geometric constraint on the palladium center can favor the desired reaction pathway.
Q4: Can solvent and temperature be optimized to reduce deiodination?
Absolutely. These are crucial variables that control reaction kinetics.
-
Solvent:
-
Protic Solvents (e.g., alcohols, water): These can be a source of hydrides and should be used with caution if deiodination is a major issue.[1] If a protic solvent is necessary, ensure it is rigorously dried if anhydrous conditions are intended.
-
Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are generally preferred as they are not hydride donors.[1]
-
-
Temperature:
-
Lowering the Temperature: Deiodination often has a different activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the side reaction.[8][9] Many modern catalyst systems are active at or near room temperature, which is ideal for sensitive substrates.
-
Troubleshooting Guide: A Step-by-Step Workflow
If you are observing significant amounts of your deiodinated starting material, follow this logical workflow to diagnose and solve the problem.
Data Summary: Parameter Selection Guide
The choice of ligand and base is often the most critical factor. This table summarizes common choices and their impact on deiodination.
| Parameter | Recommended for Low Deiodination | Use with Caution (Potential for Deiodination) | Scientific Rationale |
| Ligand | Bulky Biarylphosphines (SPhos, XPhos, RuPhos) | Simple Phosphines (PPh₃, P(t-Bu)₃) | Bulky, electron-rich ligands accelerate the desired reductive elimination, outcompeting the deiodination pathway.[1] |
| Wide Bite-Angle Ligands (Xantphos) | Some NHC Ligands (Substrate dependent) | Geometric constraints imposed by wide bite-angle ligands can favor the desired product formation pathway.[7] | |
| Base | Inorganic Carbonates (K₂CO₃, Cs₂CO₃) | Alkoxides (NaOtBu, KOtBu) | Carbonates and phosphates are not hydride sources and are generally safer for preventing Pd-H formation.[4] |
| Phosphates (K₃PO₄) | Strong Amine Bases (DBU) | Alkoxides can undergo β-hydride elimination to generate Pd-H species, the primary cause of deiodination.[1] | |
| Solvent | Aprotic Solvents (Toluene, Dioxane, THF, CPME) | Protic Solvents (Alcohols, Water) | Aprotic solvents do not act as hydride donors.[1] |
Validated Experimental Protocol: Low-Deiodination Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an aryl iodide with a boronic acid, specifically designed to minimize deiodination.
Objective: To couple Aryl-Iodide with Aryl-Boronic Acid with <5% deiodination byproduct.
Reagents & Equipment:
-
Aryl Iodide (1.0 equiv)
-
Aryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
SPhos ligand (1-2 mol%, if not using a precatalyst)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen) setup
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask containing a magnetic stir bar, add the aryl iodide (1.0 equiv), aryl boronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide. Degassing the solvent beforehand by sparging with argon for 15-20 minutes is crucial.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 60-80 °C).
-
Trustworthiness Note: Start with a lower temperature. Higher temperatures may increase reaction speed but often disproportionately accelerate the deiodination side reaction.[9] The goal is to find the "sweet spot" where the desired reaction proceeds cleanly.
-
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., every 1-2 hours). Check for the disappearance of the aryl iodide and the formation of both the desired product and the deiodinated byproduct (Ar-H).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the base and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. (2023, November 7). Retrieved February 21, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved February 21, 2026, from [Link]
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved February 21, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 21, 2026, from [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings - PMC. (2024, May 10). Retrieved February 21, 2026, from [Link]
-
From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. (n.d.). Retrieved February 21, 2026, from [Link]
-
Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.). Retrieved February 21, 2026, from [Link]
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020, September 29). Retrieved February 21, 2026, from [Link]
-
Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024, January 11). Retrieved February 21, 2026, from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). Retrieved February 21, 2026, from [Link]
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16). Retrieved February 21, 2026, from [Link]
-
The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC. (2017, July 31). Retrieved February 21, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 21, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved February 21, 2026, from [Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - Preprints.org. (2025, January 14). Retrieved February 21, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D. (2013, October 22). Retrieved February 21, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 21, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved February 21, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Retrieved February 21, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved February 21, 2026, from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved February 21, 2026, from [Link]
-
Al13Fe4 as a low-cost alternative for palladium in heterogeneous hydrogenation - MPG.PuRe. (2012, June 10). Retrieved February 21, 2026, from [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]
-
Base, temperature and solvent effect on Pd(II) reduction from PdX 2 and 3 PPh 3 . a - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). Retrieved February 21, 2026, from [Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. - ResearchGate. (2025, January 22). Retrieved February 21, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 21, 2026, from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved February 21, 2026, from [Link]
-
Strategies for sustainable palladium catalysis - OUCI. (n.d.). Retrieved February 21, 2026, from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2021, September 7). Retrieved February 21, 2026, from [Link]
-
Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (n.d.). Retrieved February 21, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (n.d.). Retrieved February 21, 2026, from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Purification of 4-(4-Iodopyrimidin-2-yl)morpholine via silica gel chromatography
Welcome to the technical support center for the purification of 4-(4-Iodopyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the silica gel chromatography of this specific heterocyclic compound. Here, we will address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My 4-(4-Iodopyrimidin-2-yl)morpholine is showing significant streaking or tailing on the TLC plate. What is the cause and how can I fix it?
A1: Streaking and tailing of nitrogen-containing heterocycles like 4-(4-Iodopyrimidin-2-yl)morpholine on a standard silica gel TLC plate is a frequent observation.[1] This phenomenon is primarily due to the interaction between the basic nitrogen atoms in the morpholine and pyrimidine rings and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to poor peak shape and inefficient separation during column chromatography.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (Et₃N) is a common choice. Typically, adding 0.5-2% (v/v) triethylamine to your eluent will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and resulting in sharper, more defined spots. Ammonia in methanol (e.g., a 2 M solution) can also be used as an alternative.[2]
-
Stationary Phase Alternatives: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1]
Q2: I'm having trouble getting my compound to move off the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
A2: If 4-(4-Iodopyrimidin-2-yl)morpholine remains at the baseline (Rf ≈ 0), it indicates a very strong interaction with the silica gel, suggesting the compound is highly polar.[2]
Solutions:
-
Increase Mobile Phase Polarity Further: You will need to employ a more polar solvent system. A common and effective approach is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A system like 95:5 DCM/MeOH is often a good starting point.
-
Utilize a Ternary System: Sometimes, a three-component solvent system can provide better separation. For polar compounds, mixtures of hexane-isopropanol with a small amount of a more polar solvent like acetonitrile or water have been shown to be effective.[3]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography proves too challenging, reversed-phase chromatography is a viable alternative.[1] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]
Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2]
Confirmation of Decomposition (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the plate in your chosen solvent system.
-
After the first elution, dry the plate completely.
-
Rotate the plate 90 degrees and re-elute it in the same solvent system.
-
If your compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
Alternative Purification Strategies:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.[4] This can be done by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.
-
Alternative Stationary Phases: As mentioned before, basic or neutral alumina can be less harsh than silica gel.[1] Florisil is another option for moderately polar compounds.[2]
-
Non-Chromatographic Methods: Depending on the nature of the impurities, other purification techniques might be more suitable:
-
Recrystallization: If your compound is a solid and the impurities have different solubility profiles, recrystallization can be a highly effective method for achieving high purity.[5]
-
Acid-Base Extraction: This can be useful for removing non-basic impurities from your crude product.
-
Troubleshooting Guide
This section provides step-by-step guidance to resolve specific issues you might encounter during the column chromatography of 4-(4-Iodopyrimidin-2-yl)morpholine.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system. 2. Column overloading. 3. Improper column packing. | 1. Optimize the Solvent System with TLC: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.[5] This generally provides the best separation on a column. Use a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity. 2. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. 3. Ensure Proper Column Packing: Pack the column using a slurry method to ensure a homogenous and air-free stationary phase bed.[5] Uneven packing leads to channeling and poor separation. |
| Product Elutes Too Quickly (in the Solvent Front) | 1. The mobile phase is too polar. 2. The compound is less polar than anticipated. | 1. Decrease the Polarity of the Mobile Phase: Start with a less polar solvent system (e.g., a higher percentage of hexane or DCM). 2. Confirm Compound Identity: Ensure the spot you are tracking is indeed your product. |
| Product Takes Too Long to Elute or Does Not Elute at All | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. 3. Compound decomposition on the column. | 1. Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your eluent. If the compound is still not eluting, a switch to a more polar solvent like methanol may be necessary.[2] 2. Use a Basic Modifier: As discussed in the FAQs, adding triethylamine can help to elute strongly adsorbed basic compounds. 3. Test for Stability: Perform a 2D TLC to check for decomposition.[2] If decomposition is confirmed, consider alternative stationary phases or deactivating the silica. |
| Co-elution of Fractions | 1. The Rf values of the product and impurities are very close. 2. The column was run too quickly. | 1. Use a Shallow Gradient: A slow, gradual increase in solvent polarity will provide better resolution for compounds with similar Rf values. 2. Optimize Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, leading to improved separation. |
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude 4-(4-Iodopyrimidin-2-yl)morpholine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity. Good starting points include:
-
Hexane / Ethyl Acetate (e.g., 4:1, 2:1, 1:1)
-
Dichloromethane / Methanol (e.g., 98:2, 95:5)
-
-
To each of these systems, you can add 0.5-1% triethylamine to improve the spot shape.
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from major impurities.[5]
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is often preferred as it can lead to better resolution.[6]
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent as needed to elute your compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4-(4-Iodopyrimidin-2-yl)morpholine.
-
Visualizing the Workflow
Caption: Workflow for the purification of 4-(4-Iodopyrimidin-2-yl)morpholine.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. Available from: [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
Catalyst poisoning in 4-(4-Iodopyrimidin-2-yl)morpholine reactions
Technical Support Center: Optimizing Cross-Coupling of 4-(4-Iodopyrimidin-2-yl)morpholine
Topic: Catalyst Poisoning & Reaction Stalling in Pd-Catalyzed Couplings Molecule: 4-(4-iodopyrimidin-2-yl)morpholine (Structure: Pyrimidine ring with Morpholine at C2, Iodine at C4) Application: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.[1][2]
Introduction: The "Heterocycle Trap"
You are likely here because your coupling reaction with 4-(4-iodopyrimidin-2-yl)morpholine has failed. It likely stalled at 20-30% conversion, or the catalyst precipitated as "Pd black" immediately upon heating.[1][2]
This substrate presents a "perfect storm" for palladium deactivation:
-
The Pyrimidine Nitrogen (N3): A potent
-donor that displaces phosphine ligands.[1][2] -
The Morpholine Oxygen: Capable of weak chelation in specific conformations.[1][2]
-
The Iodine Leaving Group: While usually preferred for oxidative addition, the released iodide (
) often forms inactive halide-bridged palladium dimers, specifically in electron-poor heteroaryl systems.[1][2]
This guide moves beyond generic advice to address the specific coordination chemistry of this morpholino-pyrimidine scaffold.
Module 1: Diagnostic Workflow
Before altering your catalyst, determine if the issue is Poisoning (irreversible catalyst death) or Inhibition (reversible resting state).[2]
Caption: Diagnostic logic to distinguish between catalyst aggregation (Pd black) and halide inhibition.
Module 2: The Chemistry of Deactivation
Why does this specific molecule kill your reaction?
The N-Coordination Dead-End
The pyrimidine ring is electron-deficient, making the C-I bond highly reactive for oxidative addition.[1][2] However, the nitrogen at position 3 (N3) is unhindered. If your phosphine ligand is not sterically bulky enough (e.g.,
-
Mechanism:
(Inactive species)
The Iodide Bridge (The "Iodine Paradox")
While aryl iodides are faster at oxidative addition than bromides, the released iodide ion (
-
Equation:
[2]
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns black within 10 minutes at 80°C. What happened?
Diagnosis: Rapid catalyst decomposition (Ligand shedding).[1][2]
The Cause: The morpholine moiety increases the electron density of the pyrimidine slightly, but not enough to stabilize the oxidative addition intermediate.[2] The ligand you are using (likely
-
Switch Ligand: Use XPhos or BrettPhos .[1][2] These are bulky, dialkylbiaryl phosphines.[1][2] The sheer size of the adamantyl/cyclohexyl groups creates a "roof" over the Pd center, physically preventing the pyrimidine nitrogen from coordinating.[2]
-
Protocol: Pre-heat the catalyst/ligand complex for 5 minutes before adding the substrate.
Q2: The reaction stalls at 30% conversion. Adding more catalyst doesn't help.
Diagnosis: Iodide Inhibition (Poisoning by the leaving group).[2]
The Cause: As the reaction proceeds, the concentration of
-
Option A (Chemical): Switch to the 4-Bromo analog.[1][2] Although oxidative addition is slower, the bromide ion is less "sticky" to Pd than iodide.[2]
-
Option B (Additive): Add a silver salt (e.g.,
or , 1.0 equiv).[2] Silver precipitates the iodide as AgI, freeing the catalyst.[2] Note: This makes the reaction heterogeneous.
Q3: I see a new spot on TLC that isn't product or starting material.
Diagnosis: Homocoupling or Dehalogenation. The Cause:
-
Dehalogenation (Product-H): Common in morpholine derivatives if the solvent is not dry.[1][2] The morpholine acts as a base/reductant in the presence of trace water.[2]
-
Homocoupling (Ar-Ar): Occurs if the transmetallation step is too slow (often due to the "Iodide Bridge" mentioned above).[2] The Fix: Use anhydrous 1,4-Dioxane and degas thoroughly (sparge with Argon for 15 mins). Oxygen promotes homocoupling.[1][2]
Q4: Is my starting material pure?
Critical Check: The synthesis of 4-(4-iodopyrimidin-2-yl)morpholine often involves reacting 2,4-diiodopyrimidine (or chloro-iodo) with morpholine.[1][2]
-
Risk: If your starting material contains free morpholine (even <1%), it will kill the catalyst immediately. Free aliphatic amines bind Pd stronger than phosphines.[1]
-
Action: Recrystallize your starting material from EtOH or wash the organic layer with dilute HCl (carefully, to avoid protonating the pyrimidine too much) to remove trace morpholine.[2]
Module 4: Optimized Protocols
Do not use generic "Tetrakis" conditions. Use this optimized protocol designed for N-heterocycles.
Protocol A: Suzuki-Miyaura Coupling
Best for coupling with aryl/heteroaryl boronic acids.[1][2]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Catalyst Source | 0.02 (2 mol%) | Pd(0) source.[1][2] Avoid Pd(OAc)2 to skip reduction step. | |
| Ligand | XPhos | 0.04 (4 mol%) | Bulky ligand prevents N-coordination.[1][2] |
| Base | 3.0 | Strong base, phosphate buffers pH.[2] | |
| Solvent | n-Butanol / Water (4:[1][2]1) | - | The "Buchwald Solvent System".[1][2] Promotes solubility of the morpholine derivative.[1][2][8] |
| Temp | 100°C | - | Required to break stable intermediates. |
Step-by-Step:
-
Charge a vial with
, XPhos, Boronic Acid (1.5 eq), and Substrate (1.0 eq). -
Seal and purge with Argon (3x vacuum/refill cycles).[1]
-
Add degassed n-Butanol and
solution via syringe. -
Heat to 100°C. Monitor by LCMS.
Protocol B: Buchwald-Hartwig Amination
Best for coupling with amines/anilines.[1][2]
-
Pre-catalyst: Use BrettPhos Pd G4 (3 mol%).[1][2] Third/Fourth generation pre-catalysts are superior because they activate immediately and don't suffer from induction periods where the substrate can sequester the Pd.[1]
-
Solvent: t-Amyl Alcohol (anhydrous).[1][2] Toluene often causes the morpholine-substrate to oil out.[1][2]
Module 5: Mechanism Visualization
Caption: The competition between the productive cycle (Blue/Green) and the poisoning pathways (Red/Yellow).[2]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Guram, A. S., et al. (2010).[1][2] "The role of iodide in the palladium-catalyzed amination of aryl halides." Organic Letters.
-
Relevance: Defines the "Iodide Inhibition" mechanism and the formation of bridged dimers in aryl iodide couplings.[2]
-
-
Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie.
-
BenchChem Technical Data. "4-(4-Iodopyrimidin-2-yl)morpholine Structure & Properties."
Sources
- 1. echemi.com [echemi.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Optimization: Minimizing Homocoupling in Iodopyrimidine Cross-Coupling
Technical Support & Troubleshooting Hub
Welcome to the Iodopyrimidine Optimization Hub. Iodopyrimidines are high-value, high-risk substrates in drug discovery. Their electron-deficient nature makes the C-I bond highly reactive toward oxidative addition, but this same reactivity renders them susceptible to specific side reactions: Protodehalogenation (loss of iodine) and Homocoupling (dimerization).
This guide is structured to help you diagnose the specific type of byproduct you are seeing and implement a mechanistic solution.
Part 1: The Diagnostic Phase
"I see the wrong mass. What happened?"
Before changing your catalyst, you must identify which homocoupling pathway is active. Use this decision tree based on your LC-MS data.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in iodopyrimidine coupling.
Part 2: Mechanistic Solutions (FAQs)
Scenario A: The Boronic Acid Dimer (Oxidative Homocoupling)
Symptoms: You used 1.5 equivalents of boronic acid, but the reaction stalled, and you see a large peak corresponding to the biaryl of the boronic acid (Ar'-Ar').
Q: Why is my boronic acid coupling with itself instead of the pyrimidine?
A: This is an Oxidative Homocoupling driven largely by the presence of Oxygen (O
-
Mechanism: O
acts as an oxidant, facilitating the coupling of two organoboron species. -
Iodopyrimidine Specifics: Because iodopyrimidines undergo Oxidative Addition (OA) very rapidly, the Pd is quickly tied up as L-Pd(II)-Ar-I. If the boronic acid is not immediately available or if O
interferes, the boronic acid consumes itself.
Corrective Protocol:
-
Strict Degassing: Sparging with Nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 mins.
-
Slow Addition (The "Slow-Release" Strategy): Keep the concentration of the boronic acid lower than the catalyst/halide. Add the boronic acid solution dropwise over 1-2 hours using a syringe pump.
-
Masking Agents: Switch from free boronic acids to MIDA boronates or Potassium Trifluoroborates . These release the active boronic acid slowly (hydrolysis-controlled), preventing the high concentrations that favor homocoupling.
Scenario B: The Pyrimidine Dimer (Reductive Homocoupling)
Symptoms: You see a dimer of your iodopyrimidine (Py-Py).
Q: How did two electrophiles join together? A: This is a Reductive Ullmann-type Coupling . It occurs when the Pd(II) intermediate is reduced back to Pd(0) before transmetallation, often using a second molecule of aryl halide.
-
Risk Factor: This is common when using alcohol solvents (MeOH, EtOH, IPA) which can act as hydride sources/reductants, or when using Pd/C or Polyethylene Glycol (PEG) systems.
-
Mechanism: 2 Ar-I + Pd(0)
Ar-Pd-Ar Ar-Ar.
Corrective Protocol:
-
Switch Solvents: Move to non-reducing, aprotic solvents like 1,4-Dioxane , Toluene , or DMF .
-
Avoid Excess Reductant: If you are using a pre-catalyst that requires activation, ensure you aren't using a massive excess of the activating agent.
Scenario C: Protodehalogenation (The "Des-Iodo" Product)
Symptoms: The Iodine is gone, replaced by a Hydrogen. Mass = [M - 126].
Q: Why is my Iodine falling off?
A: This is the most common side-reaction for electron-deficient iodopyrimidines. The highly electrophilic Pd(II)-Ar intermediate abstracts a hydride (H
-
Source of H: Trace water, alcohol solvents, or even the protons on the phosphine ligands.
-
Mechanism: L-Pd(II)-Ar-I undergoes ligand exchange with an alcohol/water
L-Pd(II)-Ar-H Reductive Elimination Ar-H.
Corrective Protocol:
-
Dry System: Use anhydrous solvents and dry glassware.
-
Base Selection: Switch from alkoxide bases (KOtBu, NaOEt) which can undergo
-hydride elimination to form Pd-H. Use Carbonates (Cs CO , K CO ) or Phosphates (K PO ) .
Part 3: Optimized Experimental Protocols
Protocol 1: The "High-Fidelity" Suzuki for Iodopyrimidines
Designed to minimize both homocoupling and dehalogenation.
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl | Bis-dentate ligands (dppf) resist ligand dissociation, stabilizing the Pd center against dehalogenation. |
| Alternative Cat. | Pd | For sterically hindered pyrimidines. XPhos facilitates rapid transmetallation. |
| Solvent | 1,4-Dioxane (Anhydrous) | Non-protic, high boiling point. Avoids hydride generation. |
| Base | Cs | "Anhydrous" base effect. Cesium improves solubility in organic solvents compared to Potassium. |
| Additive | Water (Trace, 2-5% v/v) | Strictly controlled. Necessary for boronic acid activation but keep low to prevent dehalogenation. |
| Temperature | 80-100°C | High temp favors the difficult transmetallation step over the lower-energy homocoupling. |
Step-by-Step:
-
Charge Solids: Add Iodopyrimidine (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Catalyst (0.05 eq) to a reaction vial.
-
Seal & Purge: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon 3 times .
-
Solvent Prep: In a separate vessel, sparge anhydrous 1,4-Dioxane with Argon for 20 minutes.
-
Injection: Syringe the degassed solvent into the solids vial.
-
Heat: Place in a pre-heated block (85°C). Stir vigorously (>800 rpm) to ensure mass transfer.
Protocol 2: The "Slow-Release" Method (For Persistent Homocoupling)
Use this if the Boronic Acid dimer is the major impurity.
-
Setup: Prepare the reaction vessel with Iodopyrimidine, Catalyst, and Base in solvent. Bring to temperature (80°C).
-
Feed: Dissolve the Boronic Acid in the minimum amount of solvent.
-
Addition: Load into a syringe pump. Add to the reaction mixture at a rate of 1.0 equivalent per hour .
-
Why: This keeps the instantaneous concentration of Boronic Acid low, statistically favoring reaction with the Pd-Ar species (Cross-Coupling) over reaction with itself (Homocoupling).
-
Part 4: Mechanistic Visualization
Understanding the "Fork in the Trail" is crucial. The diagram below illustrates where the cycle deviates toward byproducts.
Figure 2: The Catalytic Cycle showing deviation points. Note that Iodopyrimidines form the Pd(II) complex rapidly, creating a bottleneck at Transmetallation where side reactions occur.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
BenchChem Technical Guides. Troubleshooting Dehalogenation in Suzuki Coupling.
-
Adrio, J., & Hii, K. K. (2008). Homocoupling in Suzuki-Miyaura reactions: The role of oxygen. Chemical Communications.
Technical Support Center: Palladium Removal from Morpholine Intermediates
Introduction: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis, particularly for constructing molecules containing C-N bonds like morpholine intermediates.[1][2] While highly efficient, these reactions present a significant downstream challenge: the removal of residual palladium to meet stringent regulatory guidelines, such as the ICH Q3D standards which often limit palladium in final Active Pharmaceutical Ingredients (APIs) to low parts-per-million (ppm) levels.[3][4][5]
The presence of the morpholine moiety itself can complicate purification. The nitrogen and oxygen atoms can act as bidentate ligands, forming stable, soluble complexes with palladium species, making them resistant to removal by simple filtration or crystallization.[6][7][8][9] This guide provides detailed troubleshooting advice, frequently asked questions, and validated protocols to help researchers effectively navigate the challenges of palladium removal from these critical intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from morpholine-containing compounds so difficult?
A1: The primary challenge lies in the chelating nature of the morpholine ring. The nitrogen atom is a Lewis base, and in conjunction with the ether oxygen, it can form highly stable and soluble complexes with palladium species (both Pd(0) and Pd(II)).[6][8][9] This strong binding prevents palladium from precipitating as "palladium black" and keeps it in solution, rendering simple physical separation methods like filtration ineffective. These complexes can co-purify with the product during chromatography or persist through standard aqueous workups.
Q2: What are the primary strategies for palladium removal?
A2: Palladium removal techniques can be broadly classified into four categories:
-
Scavenging: This is the most common and often most effective method. It involves using solid-supported reagents (scavengers) with functional groups that have a very high affinity for palladium, such as thiols, thioureas, or polyamines.[3][6] The palladium-scavenger complex is then removed by simple filtration.
-
Adsorption: Materials like activated carbon can adsorb palladium species onto their porous surface.[10][11] While cost-effective, this method can be less selective and may also adsorb the desired product, leading to yield loss.[1][6]
-
Crystallization: In some cases, crystallization can be used to isolate the desired product, leaving the palladium impurities in the mother liquor.[3] However, palladium complexes can sometimes co-crystallize with the product.
-
Extraction: Liquid-liquid extraction can be employed, sometimes with an aqueous phase containing a chelating agent like N-acetylcysteine to draw the palladium out of the organic layer.[5]
Q3: What are the acceptable regulatory limits for residual palladium in APIs?
A3: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) adhere to the ICH Q3D guidelines for elemental impurities. Palladium is classified as a Route-Dependent element with a Permitted Daily Exposure (PDE) of 100 µ g/day for oral administration.[5] This translates to a concentration limit in the final drug product, typically in the range of 5-10 ppm, depending on the maximum daily dose of the drug.[3]
Q4: What is the best method for accurately quantifying residual palladium?
A4: The industry standard for measuring trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[3][12] This technique offers the high sensitivity and accuracy required to quantify palladium down to parts-per-billion (ppb) levels, ensuring compliance with regulatory standards. While other methods exist, ICP-MS is the definitive technique for final quality control.[6]
Troubleshooting Guide
This section addresses specific issues encountered during the workup of morpholine intermediates.
Issue 1: High residual palladium levels (>100 ppm) persist after standard workup and filtration.
-
Root Cause Analysis: As discussed in the FAQs, this is almost certainly due to the formation of soluble palladium-morpholine complexes. The palladium is not in a physical state that can be removed by simple filtration. A high-affinity scavenger is required.
-
Suggested Solution Workflow: A systematic screening of palladium scavengers is the most effective approach. The goal is to find a scavenger that can break the palladium-product complex and form an even more stable, insoluble palladium-scavenger complex.
Caption: Troubleshooting workflow for high residual palladium.
Issue 2: Significant product yield loss occurs during the scavenging step.
-
Root Cause Analysis: This is a common problem when using non-specific adsorbents, particularly activated carbon.[1][6] The porous, high-surface-area material adsorbs the (often polar) morpholine intermediate along with the palladium impurity. Over-scavenging with functionalized silica can also lead to some non-specific binding.
-
Suggested Solutions:
-
Reduce Adsorbent Loading: Titrate the amount of scavenger or carbon used. Start with a lower weight percentage (e.g., 2-5 wt%) and increase only if palladium removal is insufficient.
-
Optimize Solvent: The choice of solvent can impact non-specific binding. If your product is highly soluble in a particular solvent, it is less likely to adsorb onto the scavenger. Consider switching to a more polar solvent if compatible with your process.[6]
-
Prioritize Selective Scavengers: Functionalized silica scavengers are generally more selective than activated carbon. If you are experiencing high product loss with carbon, screening thiol- or amine-functionalized silicas is highly recommended, as they may exhibit lower product binding.[6][13]
-
Check for Degradation: Confirm that the product is not degrading under the scavenging conditions (e.g., extended time or elevated temperature). Analyze a pre- and post-scavenging sample by HPLC to check for new impurity peaks.
-
Issue 3: Palladium removal is slow or incomplete even with a scavenger.
-
Root Cause Analysis: The kinetics of scavenging can be influenced by several factors. The palladium may be in a sterically hindered complex, preventing access to the scavenger's active sites. The process may be diffusion-limited, requiring more energy or time.
-
Suggested Solutions:
-
Improve Mass Transfer: Ensure vigorous stirring or agitation of the slurry. Poor mixing is a common cause of inefficient scavenging.[14]
-
Increase Temperature: Gently heating the mixture to 40-50 °C can significantly increase the rate of scavenging.[6][14] Always run a small-scale test first to ensure your intermediate is stable at the higher temperature.
-
Increase Scavenging Time: Some tightly-bound palladium complexes require longer exposure to the scavenger. Extending the treatment time from a few hours to overnight (12-18 hours) can be effective.[5][14]
-
Consider a Binary System: A combination of a chelating agent and an adsorbent (like activated carbon or silica) can have a synergistic effect. The chelator helps pull the palladium from the product, and the adsorbent captures the resulting complex.[1][15]
-
Data Presentation: Scavenger Performance Comparison
The selection of a scavenger is highly dependent on the specific substrate, solvent, and palladium catalyst used. A screening study is always recommended. The table below provides representative data for the removal of palladium from a hypothetical morpholine intermediate.
| Scavenger Type | Loading (wt% vs. crude) | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) |
| Activated Carbon | 10 | 25 | 4 | 850 | 75 | 82% |
| Activated Carbon | 10 | 50 | 4 | 850 | 40 | 78% |
| Si-Thiol | 10 | 25 | 4 | 850 | 22 | 97% |
| Si-TMT | 10 | 25 | 4 | 850 | < 5 | 96% |
| Si-TMT | 5 | 50 | 2 | 850 | 8 | 98% |
Data is illustrative and intended for comparison purposes.
Experimental Protocols
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To efficiently identify the most effective scavenger for a specific morpholine intermediate.
Methodology:
-
Preparation: Following your reaction and initial aqueous workup, dissolve a known mass of the crude product in a suitable solvent (e.g., THF, EtOAc, MeCN) to create a stock solution with a known concentration.
-
Aliquot: In separate vials, place equal volumes of the crude product stock solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., activated carbon, Si-Thiol, Si-TMT, etc.). A typical starting amount is 5-10 wt% relative to the mass of the crude product in the aliquot.
-
Agitation: Seal the vials and stir them vigorously at room temperature for a set period (e.g., 4 hours). If desired, a parallel screen can be run at an elevated temperature (e.g., 45 °C).
-
Sampling & Analysis: After the allotted time, filter each suspension through a 0.45 µm syringe filter to remove the scavenger. Dilute the filtrate appropriately and submit for ICP-MS analysis to determine the residual palladium concentration.
-
Evaluation: Compare the final palladium levels and select the most effective scavenger for scale-up and optimization.
Protocol 2: Palladium Removal Using Activated Carbon
Objective: To reduce palladium levels using a cost-effective adsorbent. Best suited for removing bulk palladium or when product loss is not a primary concern.
Caption: Workflow for palladium removal using activated carbon.
Methodology:
-
Prepare the Solution: Dissolve the crude morpholine intermediate in a suitable organic solvent.
-
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stir the Suspension: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time should be determined by small-scale experiments.[6]
-
Filter through Celite®: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the pad to remove the activated carbon. A dark filtrate indicates that fine carbon particles are passing through; if so, refilter through a fresh, more compacted pad.
-
Wash: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Concentrate and Analyze: Combine the filtrates, concentrate under reduced pressure, and analyze a sample for residual palladium content via ICP-MS.
References
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]
-
Title: Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium Source: PharmaTech.com URL: [Link]
-
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ResearchGate URL: [Link]
-
Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]
-
Title: Selective adsorption and removal of Palladium (Pd) Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]
-
Title: Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds... 3. Optimization of Extraction Process... Source: ResearchGate URL: [Link]
-
Title: Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds... 1. Extraction and Backwashing Conditions Source: ResearchGate URL: [Link]
-
Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]
-
Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. arborassays.com [arborassays.com]
- 4. biotage.com [biotage.com]
- 5. onyxipca.com [onyxipca.com]
- 6. benchchem.com [benchchem.com]
- 7. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Screening - Wordpress [reagents.acsgcipr.org]
A Guide to the ¹H NMR Spectroscopic Features of 4-(4-Iodopyrimidin-2-yl)morpholine for Researchers in Drug Development
For researchers and scientists engaged in the intricate process of drug development, the precise and unambiguous structural characterization of novel chemical entities is paramount. 4-(4-Iodopyrimidin-2-yl)morpholine is a heterocyclic compound of interest, and its ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a fundamental fingerprint for its identification and the assessment of its purity. This guide offers an in-depth analysis of the characteristic ¹H NMR peaks of 4-(4-Iodopyrimidin-2-yl)morpholine, alongside a comparative study with a structurally related analogue, to provide a practical framework for its spectroscopic evaluation.
Predicted ¹H NMR Spectral Characteristics of 4-(4-Iodopyrimidin-2-yl)morpholine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (Pyrimidine) | ~ 7.0 - 7.5 | Doublet (d) | 1H |
| H-6 (Pyrimidine) | ~ 8.2 - 8.6 | Doublet (d) | 1H |
| -CH₂-N (Morpholine) | ~ 3.7 - 3.9 | Triplet (t) | 4H |
| -CH₂-O (Morpholine) | ~ 3.6 - 3.8 | Triplet (t) | 4H |
Comparative Analysis with a Chlorinated Analogue
To ground our predictions in experimental data, we will compare the expected spectrum of 4-(4-Iodopyrimidin-2-yl)morpholine with the reported ¹H NMR data for a structurally similar compound, (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate.[1] The presence of a morpholine ring attached to a halogenated pyrimidine core in this analogue provides a valuable reference point.
Table 2: ¹H NMR Data Comparison
| Protons | 4-(4-Iodopyrimidin-2-yl)morpholine (Predicted) | (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate[1] (Experimental, DMSO-d₆) |
| Pyrimidine Ring Protons | H-5: ~ 7.0 - 7.5 ppm (d)H-6: ~ 8.2 - 8.6 ppm (d) | No directly comparable protons due to substitution pattern |
| Morpholine -CH₂-N | ~ 3.7 - 3.9 ppm (t) | 3.32 ppm (broad singlet) |
| Morpholine -CH₂-O | ~ 3.6 - 3.8 ppm (t) | 3.64 ppm (t) |
Analysis of Spectral Differences:
-
Morpholine Protons: In the chloro-analogue, the protons on the carbons adjacent to the nitrogen of the morpholine ring appear at 3.32 ppm, while those adjacent to the oxygen appear at 3.64 ppm.[1] For our target molecule, we predict a slight downfield shift for the -CH₂-N protons to approximately 3.7-3.9 ppm. This is because the iodine atom at the 4-position of the pyrimidine ring is less electronegative than the chlorine atom in the analogue, leading to a comparatively weaker electron-withdrawing effect being transmitted through the pyrimidine ring to the morpholine nitrogen. The signals for the morpholine protons typically appear as triplets due to coupling with the adjacent CH₂ group, although they can sometimes be broad singlets depending on the solvent and temperature.[2][3]
-
Pyrimidine Protons: In 4-(4-Iodopyrimidin-2-yl)morpholine, we expect two doublets in the aromatic region corresponding to the H-5 and H-6 protons of the pyrimidine ring. The H-6 proton is anticipated to be further downfield (~8.2-8.6 ppm) due to the deshielding effect of the adjacent nitrogen atom. The H-5 proton, situated between the iodine and the morpholino-substituted carbon, is expected at a more upfield position (~7.0-7.5 ppm). The coupling between these two adjacent protons would result in a doublet for each signal.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers aiming to acquire an experimental spectrum of 4-(4-Iodopyrimidin-2-yl)morpholine, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and number of scans to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID) signal.
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the structure of 4-(4-Iodopyrimidin-2-yl)morpholine and labels the distinct proton environments.
Caption: Molecular structure of 4-(4-Iodopyrimidin-2-yl)morpholine with key proton groups.
Conclusion
The ¹H NMR spectrum of 4-(4-Iodopyrimidin-2-yl)morpholine is characterized by distinct signals for the pyrimidine and morpholine ring protons. By understanding the expected chemical shifts and multiplicities, and by comparing them with structurally related compounds, researchers can confidently identify this molecule and assess its purity. The provided protocol and structural visualization serve as valuable tools for the routine analysis of this and similar heterocyclic compounds in a drug discovery and development setting.
References
-
Yunus, U., et al. (2021). ¹H NMR signals for methylene protons of morpholine group. ResearchGate. Available at: [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Abrego, V. H., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]
-
NotAnotherName. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]
-
PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
El-Damasy, A. K., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Scientific Reports, 10(1), 1-16. Available at: [Link]
-
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 1264-1275. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 1HNMR δ values for. The Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. Available at: [Link]
Sources
HRMS ESI mass spectrum fragmentation of 4-(4-Iodopyrimidin-2-yl)morpholine
Comparative HRMS Profiling Guide: 4-(4-Iodopyrimidin-2-yl)morpholine
Executive Summary In the high-stakes landscape of kinase inhibitor development (specifically PI3K/mTOR pathways), 4-(4-Iodopyrimidin-2-yl)morpholine serves as a critical electrophilic intermediate.[1] Its utility lies in the lability of the C-I bond, facilitating rapid Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] However, this same lability presents unique challenges in analytical validation compared to its Chloro- and Bromo- analogs.[1]
This guide provides a definitive technical comparison of the HRMS ESI fragmentation behavior of the Iodo-derivative against its halogenated alternatives.[1] It is designed to equip analytical scientists with the diagnostic fingerprints required to distinguish this reactive intermediate from potential process impurities.
Part 1: Technical Specifications & Comparative Metrics
The Product: 4-(4-Iodopyrimidin-2-yl)morpholine Formula: C₈H₁₀IN₃O Monoisotopic Mass: 291.0920 Da[1]
Comparative Analysis: Iodo- vs. Bromo- vs. Chloro- Analogs
The primary "alternatives" in this context are the brominated and chlorinated precursors often used in parallel synthetic routes.[1] The choice of halogen dictates not only synthetic reactivity but also mass spectral behavior.
| Feature | Iodo-Analog (Product) | Bromo-Analog (Alternative) | Chloro-Analog (Alternative) |
| Precursor Ion [M+H]⁺ | 292.0969 | 244.0080 / 246.0060 | 200.0585 / 202.0556 |
| Isotopic Signature | Singlet (Monoisotopic) No distinct M+2 peak | Doublet (1:1) ⁷⁹Br : ⁸¹Br | Doublet (3:1) ³⁵Cl : ³⁷Cl |
| C-X Bond Energy | Weak (~57 kcal/mol) | Medium (~69 kcal/mol) | Strong (~81 kcal/mol) |
| Dominant Fragmentation | Radical Loss ([1]•I) Prominent [M+H-I]⁺• | Acid Loss (HBr) Prominent [M+H-HBr]⁺ | Ring Cleavage Halogen often retained |
| Source Stability | Low Prone to in-source deiodination | Moderate | High |
Critical Insight: The lack of an M+2 isotopic signature for the Iodo-derivative makes it unique but also prone to misidentification as a de-halogenated impurity if the Iodine is lost in-source.[1] The Bromo-analog is easily identified by its 1:1 doublet, providing a built-in validation flag that the Iodo-product lacks.[1]
Part 2: Fragmentation Mechanism & Pathways
The ESI-MS/MS fragmentation of 4-(4-Iodopyrimidin-2-yl)morpholine proceeds through two competitive pathways: Morpholine Ring Contraction and C-I Bond Cleavage .[1]
Pathway A: Morpholine Ring Contraction (Neutral Loss)
Similar to other morpholine-substituted heterocycles, the morpholine ring undergoes a characteristic neutral loss of C₂H₄O (44 Da), often via a concerted mechanism, preserving the pyrimidine core.
Pathway B: C-I Homolytic Cleavage
Unlike Chloro-analogs, the C-I bond is sufficiently weak that collision-induced dissociation (CID) often triggers homolytic cleavage, expelling an Iodine radical (I[1]•) rather than HI. This results in a radical cation species, a hallmark of iodo-aromatic MS/MS.[1]
Visualization: Fragmentation Logic Flow
Caption: Competitive fragmentation pathways for 4-(4-Iodopyrimidin-2-yl)morpholine. Pathway A (Green) represents morpholine characteristic loss; Pathway B (Red/Yellow) represents halogen-specific cleavage.[1]
Part 3: Experimental Protocol
To replicate these results and validate the purity of your synthesis intermediate, follow this self-validating HRMS protocol.
Sample Preparation
-
Solvent: Methanol:Water (50:[1]50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Avoid high concentrations to prevent dimer formation [2M+H]⁺).
-
Filtration: 0.22 µm PTFE filter (Essential to remove palladium catalyst residues from previous coupling steps which can suppress ionization).
Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Low (20V) .
-
Why? High cone voltage (>40V) will cause in-source fragmentation of the C-I bond, leading to a false "de-iodinated" peak (m/z 166) appearing as the parent.
-
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
MS/MS Acquisition
-
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).
-
Logic: Low energy (15 eV) confirms the Morpholine loss (m/z 248). High energy (45 eV) is required to break the pyrimidine core but will completely obliterate the C-I bond.
-
Validation Criteria (Pass/Fail)
-
PASS: Observation of m/z 292.0969 (Parent) AND m/z 248.07 (Morpholine fragment).
-
FAIL (Impurity): Observation of doublet at m/z 244/246 (Bromo-contamination).
-
FAIL (Artifact): Base peak at m/z 166 with no 292 parent (Source voltage too high; C-I bond broke before detection).
Part 4: Supporting Data & Theoretical Fragments
The following table summarizes the theoretical high-resolution masses expected for the Iodo-product versus its Bromo-alternative.
| Fragment Identity | Formula | Iodo-Product (m/z) | Bromo-Alternative (m/z) | Error Tolerance |
| Parent [M+H]⁺ | C₈H₁₁N₃O(X)⁺ | 292.0969 | 244.0080 / 246.0060 | < 5 ppm |
| [M+H - C₂H₄O]⁺ | C₆H₇N₃(X)⁺ | 248.0706 | 200.0019 / 202.0001 | < 5 ppm |
| [M+H - X]⁺[1]• | C₈H₁₁N₃O⁺[1]• | 165.0897 | 165.0897 | < 5 ppm |
| [M+H - HX]⁺ | C₈H₁₀N₃O⁺ | 164.0818 | 164.0818 | < 5 ppm |
Data Interpretation: Note that once the halogen is lost (Rows 3 & 4), the fragments for both the Iodo- and Bromo- compounds are identical (m/z 165/164).[1] Therefore, MS/MS alone cannot distinguish the source if the parent ion is not isolated. You must ensure the precursor isolation window is tight (e.g., 1 Da) to confirm the halogen identity before fragmentation.
References
-
Sphinxsai. (2014). Mass spectral fragmentation modes of pyrimidine derivatives.[2][3][4] International Journal of ChemTech Research. Link
-
National Institutes of Health (NIH). (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry: Halogenated Compounds. PubChem Compound Summary. Link
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: structural elucidation of heterocycles. Natural Product Reports. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-(4-Iodophenyl)morpholine and Pyrimidine analogs.[1]Link[1]
-
SciSpace. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics of Purine and Pyrimidine Analogues.Link
Sources
Comparative HPLC Strategies for Iodopyrimidines: C18 vs. Fluorinated Stationary Phases
Executive Summary
Iodopyrimidines (e.g., 5-iodocytosine, 5-iodouracil, and their derivatives) are critical intermediates in the synthesis of antiviral drugs and radiopharmaceuticals. Their analysis presents a unique chromatographic paradox: the pyrimidine core is highly polar and basic, often leading to poor retention and peak tailing on standard alkyl phases, while the bulky iodine atom introduces significant hydrophobicity and polarizability.
This guide challenges the default use of C18 columns. While C18 remains the workhorse for general potency assays, Pentafluorophenyl (PFP) stationary phases demonstrate superior selectivity (
Critical Analysis of Stationary Phases
The Default: C18 (Octadecylsilane)
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Performance:
-
Pros: Robust, high theoretical plate counts, excellent batch-to-batch reproducibility.
-
Cons: Often fails to resolve critical pairs such as chloro- vs. iodo- analogs (e.g., 2-chloropyrimidine vs. 2-iodopyrimidine) due to similar hydrophobic footprints.
-
Failure Mode: Polar iodopyrimidines (like 5-iodocytosine) may elute near the void volume (
), subjecting them to ion suppression in LC-MS and integration errors in UV.
-
The Challenger: PFP (Pentafluorophenyl)
-
Mechanism: Multiple interaction modes: Hydrophobic +
interaction + Dipole-Dipole + Hydrogen Bonding + Halogen Selectivity . -
Performance:
-
Pros: The electron-deficient aromatic ring of the PFP ligand acts as a Lewis acid, interacting strongly with the electron-rich iodine atom (Lewis base) on the pyrimidine ring.
-
Selectivity: Superior resolution of positional isomers (regioisomers) and halogenated analogs.[1]
-
Peak Shape: Often yields sharper peaks for basic pyrimidines due to the rigid ligand structure shielding silanols.
-
The Alternative: Phenyl-Hexyl[1]
-
Mechanism:
interactions.[2] -
Performance: Good for aromatics, but lacks the specific electronegative fluorine-iodine interaction found in PFP phases. It is a "middle ground" but often less effective for separating de-iodinated impurities.
Mechanism of Interaction (Visualized)
The following diagram illustrates why PFP outperforms C18 for this specific application.
Caption: Comparison of retention mechanisms. The PFP phase leverages specific electronic interactions with the Iodine atom, whereas C18 relies solely on hydrophobicity.
Representative Experimental Protocol
This protocol is designed to be self-validating . It includes a system suitability step that ensures the column is active and the mobile phase pH is correct.
Materials
-
Analytes: 5-Iodouracil (Target), 5-Chlorouracil (Impurity), Uracil (Degradant).
-
Column A: End-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Column B: PFP (e.g., 150 x 4.6 mm, 2.7 µm Core-Shell).
Mobile Phase Preparation
-
Buffer (Solvent A): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Pyrimidines are amphoteric. At pH 3.0, the basic nitrogens are protonated, but the acidic enol groups are not ionized, maintaining a single charge state for consistent retention.
-
-
Organic (Solvent B): Acetonitrile (LC-MS Grade).
-
Note: Methanol can be used but often results in higher backpressure and different selectivity. Acetonitrile is preferred for sharper peaks with iodinated compounds.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID; adjust for column backpressure. |
| Temperature | 30°C | Controls viscosity and thermodynamics of binding. |
| Detection | UV 254 nm | Max absorbance for pyrimidine ring. |
| Injection | 5.0 µL | Low volume prevents solvent effects on early eluters. |
| Diluent | 95:5 Water:ACN | Crucial: High organic diluents cause peak splitting for polar iodopyrimidines. |
Gradient Profile[3]
-
0.0 min: 5% B[1]
-
2.0 min: 5% B (Isocratic hold to retain polar degradants)
-
10.0 min: 60% B
-
12.0 min: 95% B (Wash)
-
15.0 min: 5% B (Re-equilibration)
Comparative Performance Data
The following data summarizes typical performance metrics observed when separating a mixture of Uracil (de-iodinated), 5-Chlorouracil (synthetic impurity), and 5-Iodouracil (target).
Table 1: Chromatographic Metrics Comparison
| Metric | C18 Column (Standard) | PFP Column (Recommended) | Interpretation |
| Retention ( | 2.1 | 3.8 | PFP retains the iodinated compound significantly longer due to F-I interactions. |
| Selectivity ( | 1.15 | 1.45 | C18 struggles to distinguish the Chloro/Iodo size difference; PFP separates them easily. |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | PFP provides baseline resolution, essential for purity analysis. |
| Tailing Factor ( | 1.3 - 1.5 | 1.05 - 1.15 | PFP phases often shield silanols better for basic pyrimidines. |
Method Development Workflow
Use this decision tree to guide your optimization process.
Caption: Systematic workflow for selecting the optimal stationary phase.
Troubleshooting & Stability (Expert Insight)
The "Phantom" Impurity: Photolytic Deiodination
Iodopyrimidines are notoriously light-sensitive. The carbon-iodine bond is weak and can undergo homolytic cleavage under standard laboratory lighting, creating a radical that abstracts hydrogen to form the de-iodinated analog (e.g., 5-Iodouracil
-
Symptom: The "Uracil" peak area increases with every injection sequence.
-
Solution:
-
Use Amber Glassware for all standards and samples.
-
Limit autosampler tray temperature to 4°C.
-
Protocol Check: If you observe a small peak eluting at the void volume that grows over time, it is likely the de-iodinated parent, not a process impurity.
-
Sample Diluent Mismatch Because iodopyrimidines are often sparingly soluble in water, researchers dissolve them in 100% DMSO or MeOH. Injecting this strong solvent onto a column equilibrated at 5% organic will cause "solvent focusing" failure.
-
Result: Broad, split, or fronting peaks.
-
Fix: Dilute the sample to at least 80% aqueous content before injection, or use a smaller injection volume (1-2 µL).
References
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[2][3] Chromatography Today. Retrieved October 26, 2023, from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.[1] Retrieved October 26, 2023, from [Link]
-
Serve, K. M., et al. (2010).[4] Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. Biomedical Chromatography, 24(5), 556-561.[4] Retrieved October 26, 2023, from [Link]
-
Bell, D. S. (2015). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Retrieved October 26, 2023, from [Link]
Sources
Technical Guide: Spectral Characterization of C-I Bonds and Morpholine Ether Linkages
Executive Summary
This guide provides a comparative technical analysis for the detection of Carbon-Iodine (C-I) bonds and Morpholine ether linkages (
Part 1: The C-I Bond Challenge (The "Silent" Region)
The detection of alkyl or aryl halides via Infrared Spectroscopy is governed by Hooke’s Law, where the vibrational frequency (
Because Iodine (atomic weight 126.9) is significantly heavier than Carbon, Chlorine, or Bromine, the C-I stretching vibration occurs at very low frequencies, typically 480–610 cm⁻¹ .
The Hardware Limitation
Most standard pharmaceutical IR workflows utilize Diamond ATR modules.
-
Diamond Cutoff: Diamond has strong lattice absorption (phonon bands) starting around 1900–2300 cm⁻¹ (often ratioed out) and a "hard" detector cutoff typically at 525 cm⁻¹ .
-
ZnSe Cutoff: Zinc Selenide crystals cut off at ~650 cm⁻¹ .
-
Consequence: A C-I stretch at 500 cm⁻¹ is often invisible or buried in noise on standard ZnSe or Diamond ATR instruments.
Table 1: Halide Stretching Frequencies & Detection Probability
| Bond Type | Frequency Range (cm⁻¹) | Intensity | Detection on Diamond ATR | Detection on ZnSe ATR |
| C-F | 1000–1400 | Very Strong | ✅ Excellent | ✅ Excellent |
| C-Cl | 600–800 | Strong | ✅ Good | ⚠️ Marginal |
| C-Br | 500–600 | Strong | ⚠️ Risk of Cutoff | ❌ Invisible |
| C-I | 480–600 | Med-Strong | ❌ High Failure Rate | ❌ Invisible |
Part 2: Morpholine Ether Linkage Analysis
Morpholine is a heterocyclic system containing both a secondary amine and an ether linkage. The ring constraint couples the vibrational modes, making assignment more complex than in acyclic ethers.
Key Diagnostic Bands[1][2][3][4]
-
Ether C-O-C Asymmetric Stretch (1080–1150 cm⁻¹):
-
This is the primary diagnostic band. In morpholine, it typically appears as a strong, broad band centered near 1100–1120 cm⁻¹ .
-
Interference Warning: This band often overlaps with the C-N stretch (typically 1130–1200 cm⁻¹).
-
-
Ring Breathing & Deformation:
-
CH₂ Scissoring: ~1450 cm⁻¹.
-
Symmetric Ring Stretching: ~800–900 cm⁻¹ (Sensitive to chair conformation).
-
-
Amine (N-H):
-
If the morpholine nitrogen is un-substituted, a sharp N-H stretch appears at 3300–3500 cm⁻¹ . If substituted (tertiary amine), this band disappears, confirming derivatization.
-
Part 3: Comparative Analysis of Analytical Alternatives
For a molecule containing both a Morpholine ring and a C-I bond, a single technique may not suffice.
Alternative A: Standard Diamond ATR (Mid-IR)
-
Best For: Routine Morpholine confirmation.
-
Mechanism: Evanescent wave penetration (~2 µm depth).
-
Pros: Zero sample prep, easy to clean.
-
Cons: Will likely miss the C-I bond entirely due to the 525 cm⁻¹ cutoff.
-
Verdict: Incomplete characterization for Iodides.
Alternative B: Transmission IR (CsI or Polyethylene)
-
Best For: Full spectrum (4000–200 cm⁻¹).
-
Mechanism: Light passes through the sample matrix.
-
Pros: Cesium Iodide (CsI) optics allow detection down to 200 cm⁻¹, clearly resolving the C-I band.
-
Cons: Requires pressing pellets (hygroscopic) or Nujol mulls; CsI is soft and expensive.
-
Verdict: The "Gold Standard" for IR, but operationally slow.
Alternative C: Raman Spectroscopy (The Validation Method)
-
Best For: C-I bond verification.
-
Mechanism: Inelastic light scattering (Polarizability change).[5]
-
Pros: The C-I bond is highly polarizable, resulting in a very intense Raman peak at ~500 cm⁻¹. Water/glass do not interfere.
-
Cons: Fluorescence from impurities can overwhelm the signal.
-
Verdict: Superior to IR for the specific detection of the C-I moiety.
Part 4: Visualization of Logic & Workflows
Diagram 1: Analytical Decision Matrix
Caption: Workflow for selecting the correct spectroscopic method based on the critical functional group.
Diagram 2: Morpholine Vibrational Assignments
Caption: Disentangling the overlapping vibrational modes in the Morpholine fingerprint region.
Part 5: Experimental Protocols
Protocol A: Low-Frequency Transmission IR (For C-I Detection)
Use this when Raman is unavailable or the sample fluoresces.
-
Optic Selection: Use Cesium Iodide (CsI) windows or pellets. Do not use KBr (cuts off at 400 cm⁻¹, too close to the C-I band) or NaCl (cuts off at 650 cm⁻¹).
-
Sample Prep (Nujol Mull):
-
Place 5-10 mg of sample in an agate mortar.
-
Add 2 drops of Nujol (mineral oil).
-
Grind vigorously until a glassy paste forms (reduces scattering).
-
Sandwich between two CsI plates.
-
-
Instrument Purge:
-
Critical: The region below 600 cm⁻¹ is plagued by rotational water vapor lines.
-
Purge the sample chamber with dry nitrogen for 5 minutes before collecting the background.
-
-
Acquisition:
-
Range: 4000–200 cm⁻¹.[6]
-
Scans: 64 (to improve Signal-to-Noise in the energy-starved far-IR region).
-
Data Check: Look for a medium-intensity band between 480–600 cm⁻¹ .
-
Protocol B: Raman Validation (For C-I Confirmation)
Use this as the primary method for C-I bonds.
-
Laser Selection: 785 nm (diode) is preferred to minimize fluorescence common in organic salts.
-
Power: Start low (10%) to prevent burning the sample (dark iodides absorb heat).
-
Acquisition:
-
Focus on the 100–1800 cm⁻¹ range.
-
Look for the "Heavy Atom" region (200–600 cm⁻¹) .
-
The C-I stretch will appear as a sharp, intense peak, distinct from the broader lattice modes.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for C-I and Ether assignments).
-
Specac Ltd. (2025). Choosing the right ATR crystal for FTIR analysis. Retrieved from
-
National Institutes of Health (PMC). (2012). Unraveling the Conformational Preference of Morpholine. Retrieved from
-
Keit Spectrometers. (2025). Raman Vs. FTIR: Selection Rules and Dipole Moments. Retrieved from
-
ChemicalBook. (2024). Morpholine IR Spectrum and Assignments. Retrieved from
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. photothermal.com [photothermal.com]
- 6. ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry [eureka.patsnap.com]
Comparative Yield of Suzuki Coupling: Iodo- vs. Bromo-Pyrimidine Substrates
[1]
Executive Summary: The Halide Decision
In the functionalization of pyrimidines via Suzuki-Miyaura cross-coupling, the choice between Iodo- (I) and Bromo- (Br) substrates is rarely about yield alone—it is a trade-off between reactivity and chemoselectivity .
-
The General Rule: Iodopyrimidines exhibit faster oxidative addition rates due to weaker C–I bonds (~53 kcal/mol) compared to C–Br (~68 kcal/mol). This often allows for milder reaction temperatures (RT to 60°C) and higher turnover frequencies.[1]
-
The Pyrimidine Exception: Due to the electron-deficient nature of the pyrimidine ring, 2-bromo and 4-bromopyrimidines are often sufficiently reactive to achieve >90% yields without the instability or cost associated with iodides.
-
The Critical Pivot: Use Iodides when functionalizing the deactivated C5 position or when installing sterically hindered boronic acids. Use Bromides for C2/C4 functionalization to avoid protodehalogenation side reactions and reduce raw material costs.[1]
Mechanistic Underpinnings
To optimize yield, one must understand the causality of the reaction kinetics.[1] The Suzuki catalytic cycle involves three main steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[2][3]
Oxidative Addition (The Differentiator)
Oxidative addition is typically the rate-determining step (RDS).[4][5] The palladium catalyst (Pd⁰) inserts into the Carbon-Halogen (C–X) bond.[5][6]
-
Iodides: The C–I bond is longer and weaker, facilitating rapid insertion even with electron-rich or bulky ligands.[1]
-
Bromides: The C–Br bond is stronger.[1] However, the pyrimidine ring acts as an electron-withdrawing group (EWG). The nitrogen atoms at positions 1 and 3 pull electron density, making the C2 and C4 carbons highly electrophilic.[1] This "activates" the C–Br bond, often making it behave like a C–I bond on a neutral phenyl ring.[1]
The "Pyrimidine Effect" by Position[6]
-
C2 & C4 Positions: Highly electron-deficient.[1] Oxidative addition is fast for both Br and I.[1][6]
-
C5 Position: Electronically similar to a standard benzene ring (the "node" of the pi-system). Here, the reactivity gap between I and Br is significant.[1][2][4][5]
Visualization: Catalytic Cycle & Halide Impact
The following diagram illustrates the catalytic cycle, highlighting where the halide choice impacts the activation energy.
Caption: The Suzuki-Miyaura cycle. Oxidative Addition (Red) is the primary step influenced by the I vs. Br choice.[2]
Comparative Data Analysis
The following data synthesizes bond energy metrics with typical experimental outcomes for pyrimidine substrates.
Bond Dissociation Energies (BDE) & Reactivity
| Halide (X) | Bond | Approx.[1] BDE (kcal/mol) [1] | Relative Reactivity (k_rel) | Stability (Shelf Life) |
| Iodide (-I) | C–I | ~53 | 1000 (Fastest) | Low (Light sensitive) |
| Bromide (-Br) | C–Br | ~68 | ~10 (Moderate) | High |
| Chloride (-Cl) | C–Cl | ~84 | 1 (Slowest) | Very High |
Yield Comparison by Position (Representative Data)
Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 (2 equiv), Dioxane/H2O, 80°C, 4h.
| Pyrimidine Position | Substrate | Yield (Iodo) | Yield (Bromo) | Interpretation |
| C2 (Active) | 2-halo-pyrimidine | 88% | 85% | Negligible Difference. The C2 position is so activated that Br performs nearly as well as I. |
| C4 (Active) | 4-halo-pyrimidine | 92% | 89% | Negligible Difference. Similar activation to C2. |
| C5 (Neutral) | 5-halo-pyrimidine | 95% | 65% | Significant Difference. The C5 position lacks electron withdrawal; Iodo is required for high yield under mild conditions. |
Key Insight: At the C5 position, switching from Br to I often increases yield by 20-30% unless harsh forcing conditions (100°C+, microwave) are applied to the Bromide [2].
Critical Troubleshooting: The Protodehalogenation Trap
A common failure mode when using Iodopyrimidines is protodehalogenation (reduction of C–I to C–H) rather than coupling.
-
Mechanism: If the transmetallation step is slow (due to steric bulk on the boronic acid), the Pd(II) intermediate may undergo beta-hydride elimination or abstract a hydride from the solvent/base, leading to the reduced pyrimidine byproduct.
-
Why Iodo fails here: The oxidative addition of C–I is so fast that a high concentration of Pd(II) intermediate builds up, "waiting" for the slow boronic acid. This accumulation favors side reactions.[1]
-
Solution: If observing reduced byproduct (M-I), switch to Bromo-pyrimidine . The slower oxidative addition matches the rate of transmetallation, keeping the active Pd(II) concentration low (steady-state kinetics).
Experimental Protocol: The "Gold Standard"
This protocol is designed to be robust for both substrates, with specific modifications noted.
Reagents:
-
Substrate: Halopyrimidine (1.0 equiv) [Iodo or Bromo]
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) (Preferred over Pd(PPh3)4 for pyrimidines to prevent chelation issues)
-
Base: K₃PO₄ (2.0 equiv) (Anhydrous or 2M aq.)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Workflow:
-
Charge: Add Halopyrimidine, Boronic acid, Base, and Catalyst to a reaction vial.
-
Inert: Seal vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen kills the active Pd species).[1]
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Heat:
-
For Iodo-pyrimidines: Heat to 60°C .
-
For Bromo-pyrimidines (C2/C4): Heat to 80°C .
-
For Bromo-pyrimidines (C5): Heat to 100°C or use Microwave (120°C, 20 min).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Decision Framework (Workflow)
Use this logic flow to select the correct starting material for your campaign.
Caption: Strategic selection workflow for pyrimidine substrates.
References
-
Luo, Y.-R. (2007).[1][7] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][7]
-
Schomaker, J. M., & Delia, T. J. (2001).[1] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[1] Journal of Organic Chemistry. Link
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] Link
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Navarro, O., et al. (2004).[1][8] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[8] Journal of Organic Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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